Enzyme-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11O7P |
|---|---|
Molecular Weight |
262.15 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3-phosphonopropanoic acid |
InChI |
InChI=1S/C9H11O7P/c10-7-2-1-5(3-8(7)11)6(9(12)13)4-17(14,15)16/h1-3,6,10-11H,4H2,(H,12,13)(H2,14,15,16) |
InChI Key |
AHVRXKVVJWQDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CP(=O)(O)O)C(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Enzyme-IN-2: A Potent and Selective Inhibitor of the MEK1/2 Kinases for Oncological Applications
An In-Depth Technical Guide on the Mechanism of Action
This document provides a comprehensive overview of the preclinical data and mechanism of action for Enzyme-IN-2, a novel, potent, and selective small molecule inhibitor of the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAPK/ERK signaling pathway.
Introduction to the MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus. This pathway regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of the MAPK/ERK pathway, often through mutations in RAS or BRAF genes, is a key driver in many human cancers.
Enzymes play a crucial role in signal transduction, with kinases being a prominent example.[1][2] Kinases catalyze the phosphorylation of proteins, a key mechanism for regulating their activity.[3] The MAPK/ERK pathway is a classic example of a kinase cascade where a series of phosphorylation events relay the signal downstream.[4][5]
Mechanism of Action of this compound
This compound is a non-ATP-competitive inhibitor that binds to a specific allosteric pocket on the MEK1 and MEK2 enzymes. This binding event prevents the conformational changes required for MEK1/2 to be phosphorylated and activated by the upstream kinase, RAF. Consequently, this compound effectively blocks the phosphorylation and activation of the downstream targets of MEK1/2, which are ERK1 and ERK2. By inhibiting this key step in the signaling cascade, this compound leads to a downstream suppression of gene expression related to cell proliferation and survival, ultimately inducing cell cycle arrest and apoptosis in susceptible tumor cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | MEK1 (Recombinant Human) | MEK2 (Recombinant Human) | A375 (BRAF V600E) | HCT116 (KRAS G13D) |
| Biochemical IC₅₀ (nM) | 1.2 | 1.5 | - | - |
| Cellular p-ERK IC₅₀ (nM) | - | - | 10.5 | 15.2 |
| Cellular Proliferation GI₅₀ (nM) | - | - | 25.1 | 33.8 |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.
Table 2: Pharmacokinetic Properties of this compound (Murine Model)
| Parameter | Value |
| Bioavailability (Oral) | 85% |
| T½ (Plasma half-life) | 8 hours |
| Cₘₐₓ (10 mg/kg oral dose) | 2.5 µM |
| Volume of Distribution (Vd) | 2.1 L/kg |
| Clearance (CL) | 0.3 L/h/kg |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Mutation Status | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |
| A375 | BRAF V600E | 10 | 95 |
| HCT116 | KRAS G13D | 10 | 78 |
QD: Once daily.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. Biochemical MEK1/2 Kinase Assay
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by recombinant human MEK1 or MEK2.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated ERK1 substrate by MEK1/2.
-
Materials:
-
Recombinant human MEK1 and MEK2 enzymes.
-
Biotinylated, inactive ERK1 substrate.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Europium-labeled anti-phospho-ERK1 antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
This compound at various concentrations.
-
384-well microplates.
-
-
Protocol:
-
Add 5 µL of assay buffer containing MEK1 or MEK2 enzyme to each well of a 384-well plate.
-
Add 0.5 µL of this compound (or DMSO as a vehicle control) at various concentrations to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated ERK1 substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-phospho-ERK1 antibody and SA-APC).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
4.2. Cellular Phospho-ERK (p-ERK) Inhibition Assay
This assay measures the inhibition of ERK1/2 phosphorylation in whole cells.
-
Principle: An in-cell Western or ELISA-based assay is used to quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2 in cells treated with this compound.
-
Materials:
-
A375 or HCT116 cell lines.
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
Lysis buffer.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.
-
Secondary antibodies: IRDye-labeled anti-rabbit and anti-mouse antibodies.
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 2 hours.
-
Lyse the cells and perform a Western blot or ELISA according to standard protocols.
-
For Western blotting, probe the membrane with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.
-
Image the blot and quantify the band intensities.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Calculate IC₅₀ values based on the reduction of the normalized phospho-ERK signal.
-
Conclusion
This compound is a potent and selective inhibitor of MEK1/2 with a well-defined mechanism of action. It demonstrates significant anti-proliferative activity in cancer cell lines with activating mutations in the MAPK/ERK pathway and shows robust efficacy in corresponding xenograft models. The favorable pharmacokinetic profile of this compound supports its further development as a potential therapeutic agent for the treatment of various solid tumors. Further clinical investigations are warranted to establish its safety and efficacy in human patients.
References
- 1. byjus.com [byjus.com]
- 2. Mechanism of Enzymes Action - GeeksforGeeks [geeksforgeeks.org]
- 3. Khan Academy [khanacademy.org]
- 4. Signaling through Enzyme-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Signal transduction - Wikipedia [en.wikipedia.org]
Enzyme-IN-2: A Technical Guide to its Urease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Enzyme-IN-2, a potent inhibitor of urease. The information presented herein is intended to support research and development efforts targeting urease, a critical enzyme for the survival of various pathogens, including Helicobacter pylori.
Core Target and Mechanism of Action
The primary molecular target of this compound is urease . Specifically, this compound has been identified as a potent inhibitor of urease from Helicobacter pylori, a bacterium strongly associated with gastritis, peptic ulcer disease, and gastric cancer.
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This reaction is a key survival mechanism for H. pylori in the acidic environment of the stomach. The ammonia produced neutralizes gastric acid, allowing the bacterium to colonize the gastric mucosa. By inhibiting urease, this compound disrupts this critical pathogenic process.[1][2]
Quantitative Inhibition Data
This compound demonstrates significant inhibitory activity against urease. The following table summarizes the key quantitative metrics reported for this compound.[3][4]
| Parameter | Value | Target Enzyme Source |
| Ki | 2.36 µM | Sporosarcina pasteurii Urease |
| IC50 | 0.75 µM | Helicobacter pylori Ureolysis |
Ki (Inhibition Constant): Represents the concentration of this compound required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme.
IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of this compound required to inhibit 50% of the urease activity in a given assay.
Signaling Pathway of Helicobacter pylori Urease-Mediated Gastric Colonization
The following diagram illustrates the central role of urease in the pathogenesis of H. pylori infection and the point of intervention for this compound.
Caption: H. pylori urease signaling pathway and inhibition by this compound.
Experimental Protocols
The determination of the inhibitory potential of this compound against urease involves both biochemical and cellular assays. The following are detailed methodologies representative of those used in the characterization of urease inhibitors.
Urease Inhibition Assay (Biochemical)
This protocol is based on the Berthelot method, which quantifies ammonia production.[5]
1. Reagents and Materials:
- Purified urease (e.g., from Jack Bean or Sporosarcina pasteurii)
- Urea solution (e.g., 50 mM in HEPES buffer, pH 7.5)
- This compound stock solution (in a suitable solvent, e.g., DMSO)
- Phenol reagent (e.g., 10 g/L phenol, 50 mg/L sodium nitroprusside)
- Alkali reagent (e.g., 5 g/L sodium hydroxide, 8.4 mL/L sodium hypochlorite)
- 96-well microplate
- Microplate reader
2. Assay Procedure:
- Prepare serial dilutions of this compound in the assay buffer.
- In a 96-well plate, add 15 µL of the urease solution to each well.
- Add 15 µL of the different concentrations of this compound to the respective wells. For the positive control (100% activity), add 15 µL of the solvent used for the inhibitor. For the blank, add buffer instead of the enzyme.
- Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).
- Initiate the enzymatic reaction by adding 70 µL of the urea solution to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
- Incubate at 37°C for 30 minutes for color development.
- Measure the absorbance at 625 nm using a microplate reader.
3. Data Analysis:
- The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of positive control - Absorbance of blank)] * 100
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Helicobacter pylori Ureolysis Inhibition Assay (Cellular)
This assay measures the ability of an inhibitor to penetrate the bacterial cell and inhibit intracellular urease.
1. Reagents and Materials:
- Helicobacter pylori culture
- Urea broth (containing urea and a pH indicator, e.g., phenol red)
- This compound stock solution
- 96-well microplate
- Microplate reader or visual assessment
2. Assay Procedure:
- Grow H. pylori to the mid-logarithmic phase in a suitable liquid medium.
- Prepare serial dilutions of this compound in the urea broth.
- In a 96-well plate, add the diluted this compound to the respective wells.
- Inoculate each well with a standardized suspension of H. pylori.
- Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
- Incubate the plate under microaerophilic conditions at 37°C.
- Monitor the color change of the pH indicator over time. Urease activity will increase the pH, causing a color change (e.g., from yellow to red/pink for phenol red).
- The inhibition of ureolysis is observed as the absence or delay of the color change compared to the positive control.
3. Data Analysis:
- The minimum inhibitory concentration (MIC) of ureolysis can be determined as the lowest concentration of this compound that prevents a color change.
- For IC50 determination, the rate of color change (absorbance at a specific wavelength) can be measured over time, and the data can be analyzed similarly to the biochemical assay.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the identification and characterization of urease inhibitors like this compound.
Caption: General experimental workflow for urease inhibitor characterization.
References
- 1. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sciprofiles.com [sciprofiles.com]
- 5. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]
Technical Guide: The Role of Enzyme-IN-2 in the GF-1/R-1 Kinase Cascade
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines the critical role of Enzyme-IN-2 (EIN-2) within the Growth Factor-1 (GF-1)/Receptor-1 (R-1) signaling pathway. This pathway is a canonical kinase cascade integral to regulating cellular proliferation and survival. We present a detailed overview of the pathway, quantitative data from key validation experiments, comprehensive experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular interactions and dependencies.
The GF-1/R-1 Signaling Pathway
The GF-1/R-1 signaling pathway is initiated by the binding of Growth Factor-1 (GF-1) to its cognate cell-surface receptor, Receptor-1 (R-1), a receptor tyrosine kinase (RTK). This binding event induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling molecules. The signal is then transduced through a series of protein-protein interactions and phosphorylation events, culminating in the activation of transcription factors that regulate the expression of genes critical for cell cycle progression and apoptosis inhibition.
This compound, a serine/threonine-protein kinase, functions as a central component in this cascade, analogous to a mitogen-activated protein kinase kinase kinase (MAPKKK). Its activation is a pivotal step that amplifies the signal received at the cell surface and propagates it to downstream effectors.
Core Pathway Components and Logic
-
Ligand Binding: GF-1 binds to the extracellular domain of R-1.
-
Receptor Activation: Ligand binding causes two R-1 molecules to dimerize and cross-phosphorylate each other on specific tyrosine residues.
-
Adaptor Recruitment: The phosphorylated R-1 recruits the adaptor protein AP-A, which contains an SH2 domain that recognizes the phosphotyrosine motifs.
-
GEF Activation: AP-A recruits and activates a guanine nucleotide exchange factor, GEF-B.
-
G-Protein Activation: GEF-B catalyzes the exchange of GDP for GTP on the small GTPase, Ras-C, activating it.
-
This compound Activation: Activated, GTP-bound Ras-C recruits this compound to the plasma membrane and facilitates its activation through a complex phosphorylation event.
-
Downstream Kinase Cascade: Activated this compound phosphorylates and activates the dual-specificity kinase MEK-3.
-
Effector Kinase Activation: MEK-3 then phosphorylates and activates the effector kinase ERK-4.
-
Nuclear Translocation and Gene Expression: Activated ERK-4 translocates to the nucleus, where it phosphorylates and activates the transcription factor TF-5, leading to the expression of target genes involved in cell proliferation.
Visualization of the GF-1/R-1 Signaling Pathway
The following diagram illustrates the sequence of events from ligand binding to gene expression.
Caption: The GF-1/R-1 signaling cascade involving this compound.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from in-vitro and cell-based assays characterizing the GF-1/R-1 pathway and the enzymatic activity of this compound.
Table 1: this compound Kinase Activity
| Parameter | Value | Conditions |
|---|---|---|
| Vmax | 1250 pmol/min/mg | 100 µM ATP, 50 µM MEK-3 substrate |
| Km (for MEK-3) | 15.2 µM | 100 µM ATP |
| Km (for ATP) | 25.5 µM | 50 µM MEK-3 substrate |
| Optimal pH | 7.4 | 25°C, 50 mM HEPES buffer |
| Optimal Temp. | 30°C | pH 7.4, 50 mM HEPES buffer |
Table 2: GF-1 Dose-Dependent ERK-4 Phosphorylation
| GF-1 Conc. (ng/mL) | Fold Change in p-ERK-4 (vs. control) | Standard Deviation |
|---|---|---|
| 0 (Control) | 1.0 | 0.1 |
| 1 | 2.5 | 0.3 |
| 10 | 8.9 | 0.7 |
| 50 | 15.3 | 1.2 |
| 100 | 16.1 | 1.3 |
Table 3: Downstream Gene Expression via RT-qPCR
| Target Gene | Fold Change (GF-1 treated vs. control) | Function |
|---|---|---|
| Gene-A | 12.4 | Cell Cycle Progression |
| Gene-B | 8.7 | Proliferation |
| Gene-C | 0.9 | (Housekeeping Control) |
Experimental Protocols
This protocol measures the ability of purified, active this compound to phosphorylate its direct substrate, MEK-3.
-
Reaction Setup: Prepare a 50 µL reaction mix in a 96-well plate containing: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 100 µM ATP (spiked with ³²P-γ-ATP), 50 ng purified active this compound, and varying concentrations of inactive MEK-3 substrate.
-
Initiation: Start the reaction by adding the ATP mix and incubate at 30°C for 20 minutes with gentle agitation.
-
Termination: Stop the reaction by adding 10 µL of 4X Laemmli sample buffer.
-
Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
-
Quantification: Measure the incorporation of ³²P into the MEK-3 band using a phosphorimager. Calculate kinetic parameters (Vmax, Km) using non-linear regression analysis (e.g., Michaelis-Menten).
This protocol assesses the activation of ERK-4 in cell lysates following stimulation with GF-1.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to 80% confluency. Serum-starve the cells for 12 hours. Treat cells with varying concentrations of GF-1 for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with 200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phosphorylated ERK-4 (p-ERK-4) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Strip the membrane and re-probe for total ERK-4 as a loading control. Quantify band intensity and normalize p-ERK-4 to total ERK-4.
Workflow Visualization
The diagram below outlines the workflow for the immunoprecipitation experiment to confirm the interaction between activated R-1 and the adaptor protein AP-A.
Caption: Workflow for Immunoprecipitation of R-1 and AP-A.
Enzyme-IN-2: A Comprehensive Technical Guide to its Binding Affinity and Kinetics as a Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and kinetics of Enzyme-IN-2, a known urease inhibitor. This document summarizes the available quantitative data, presents detailed experimental protocols for its characterization, and visualizes key biological pathways and experimental workflows.
Quantitative Data Summary
This compound has been identified as a potent inhibitor of urease. The following table summarizes the currently available quantitative data on its binding affinity.
| Parameter | Value | Method | Source |
| Inhibition Constant (Ki) | 2.36 µM | Not Specified | [1] |
| Dissociation Constant (Kd) | 1.4 nM | Not Specified | [1] |
Note: While specific kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), catalytic constant (k_cat), and Michaelis constant (K_m) for this compound are not yet publicly available, this guide provides detailed protocols for their determination.
Signaling Pathway of Urease in Pathogenesis
In pathogenic bacteria such as Helicobacter pylori, urease plays a critical role in neutralizing the acidic environment of the stomach, facilitating colonization and inducing an inflammatory response. Recent studies have elucidated a signaling pathway initiated by H. pylori urease in gastric epithelial cells, which is independent of its enzymatic activity. This pathway involves the interaction of urease with Toll-like receptor 2 (TLR2), leading to the activation of transcription factors NF-κB and HIF-1α, which are crucial in the inflammatory response and cellular adaptation to low oxygen.[2][3][4][5]
References
- 1. The Helicobacter pylori Urease Virulence Factor Is Required for the Induction of Hypoxia-Induced Factor-1α in Gastric Cells [open.fau.de]
- 2. The Helicobacter pylori Urease Virulence Factor Is Required for the Induction of Hypoxia-Induced Factor-1α in Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Helicobacter urease–induced activation of the TLR2/NLRP3/IL-18 axis protects against asthma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of Enzyme Inhibitor-2 (Enzyme-IN-2)
This guide provides a comprehensive overview of the structural and functional analysis of the hypothetical enzyme inhibitor, Enzyme-IN-2. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of enzyme inhibitors. This document outlines the methodologies for determining the inhibitor's binding affinity, mechanism of action, and three-dimensional structure, supported by representative data and visualizations.
Introduction
Enzymes are crucial biological catalysts that accelerate chemical reactions within cells, making them essential targets for therapeutic intervention.[1][2] The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. Understanding the detailed structural and functional interactions between an inhibitor and its target enzyme is paramount for optimizing lead compounds and developing effective drugs.[3][4] This guide focuses on the hypothetical inhibitor, this compound, and presents a generalized workflow for its comprehensive analysis.
Biochemical Characterization of this compound
The initial characterization of an enzyme inhibitor involves determining its potency and its effect on the enzyme's catalytic activity. These parameters are typically quantified through a series of biochemical assays.[5]
The inhibitory potential of this compound is summarized in the tables below. These values are essential for comparing its efficacy against other compounds and for understanding its mode of action.
Table 1: Binding Affinity of this compound
| Parameter | Value | Description |
| IC50 | 50 nM | The concentration of this compound required to inhibit 50% of the target enzyme's activity. |
| Ki | 15 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |
| Kd | 10 nM | The dissociation constant, indicating the affinity of this compound for the target enzyme. A smaller Kd value signifies a stronger binding affinity.[6] |
Table 2: Enzyme Kinetic Parameters in the Presence of this compound
| Parameter | No Inhibitor | With this compound | Description |
| Km | 10 µM | 30 µM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. An increase in Km suggests competitive inhibition.[1] |
| Vmax | 100 µmol/min | 100 µmol/min | The maximum rate of the enzyme-catalyzed reaction. No change in Vmax is characteristic of competitive inhibition.[1] |
| kcat | 50 s-1 | 50 s-1 | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km | 5 x 106 M-1s-1 | 1.67 x 106 M-1s-1 | The catalytic efficiency of the enzyme. A decrease indicates reduced efficiency in the presence of the inhibitor.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections describe the generalized protocols for the key experiments used to characterize this compound.
This assay measures the concentration-dependent inhibition of the target enzyme by this compound.
-
Preparation of Reagents : Prepare a stock solution of the target enzyme, its substrate, and this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
Assay Setup : In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Inhibitor Addition : Add serial dilutions of this compound to the wells. Include control wells with no inhibitor.
-
Initiation of Reaction : Start the reaction by adding a specific concentration of the substrate to all wells.
-
Data Acquisition : Measure the rate of product formation over time using a suitable detection method, such as spectrophotometry or fluorometry.[5]
-
Data Analysis : Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
ITC directly measures the heat change upon binding of the inhibitor to the enzyme, allowing for the determination of the dissociation constant (Kd).
-
Sample Preparation : Prepare solutions of the purified target enzyme and this compound in the same buffer to avoid heat of dilution effects.
-
Instrument Setup : Load the enzyme solution into the sample cell of the ITC instrument and this compound into the injection syringe.
-
Titration : Perform a series of small injections of this compound into the enzyme solution while monitoring the heat released or absorbed.
-
Data Analysis : Integrate the heat peaks from each injection and plot them against the molar ratio of inhibitor to enzyme. Fit the resulting isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex.[8][9]
-
Crystallization : Co-crystallize the purified target enzyme with this compound by screening various crystallization conditions (e.g., pH, precipitant concentration, temperature) using techniques like vapor diffusion.
-
X-ray Diffraction Data Collection : Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.[10][11]
-
Structure Determination and Refinement : Process the diffraction data to determine the electron density map. Build an atomic model of the enzyme-inhibitor complex into the electron density map and refine it to obtain the final, high-resolution structure.
Visualizations
Diagrams are provided to illustrate key concepts and workflows related to the analysis of this compound.
References
- 1. Enzyme - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. tandfonline.com [tandfonline.com]
- 4. What Your Crystal Structure Will Not Tell You about Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme assay - Wikipedia [en.wikipedia.org]
- 6. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biologiachile.cl [biologiachile.cl]
- 9. Enzyme Structure Characterization [creative-enzymes.com]
- 10. Crystallography of Metabolic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray Crystallography-derived Conformational Ensembles to Better Understand Enzyme Catalysis | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
Homologs of Urease: An In-depth Technical Guide to the Target of Enzyme-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-IN-2 is an inhibitor of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, where it allows the bacterium to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer. Urease is also a key enzyme in the nitrogen cycle and is found in a wide range of organisms, including bacteria, fungi, algae, and plants. Understanding the homologous forms of urease across different species is crucial for the development of specific and effective inhibitors for therapeutic and agricultural applications. This guide provides a comprehensive overview of urease homologs, quantitative data on their inhibition, detailed experimental protocols, and a visualization of the urease activation pathway.
Homologs of Urease
Urease enzymes, despite their broad distribution across different biological kingdoms, exhibit significant conservation in their active site and overall structure. However, they can differ in their subunit composition. Plant and fungal ureases are typically composed of a single type of subunit, while bacterial ureases are multi-subunit enzymes, commonly consisting of two or three distinct polypeptide chains.
| Organism | Common Name | Gene Name(s) | Protein Name(s) | Subunit Structure |
| Helicobacter pylori | - | ureA, ureB | Urease subunit alpha, Urease subunit beta | Two subunits (α, β) |
| Klebsiella aerogenes | - | ureA, ureB, ureC | Urease subunit gamma, Urease subunit beta, Urease subunit alpha | Three subunits (α, β, γ) |
| Proteus mirabilis | - | ureA, ureB, ureC | Urease subunit gamma, Urease subunit beta, Urease subunit alpha | Three subunits (α, β, γ)[1] |
| Staphylococcus aureus | - | ureA, ureB, ureC | Urease subunit gamma, Urease subunit beta, Urease subunit alpha | Three subunits (α, β, γ) |
| Bacillus subtilis | - | ureA, ureB, ureC | Urease subunit gamma, Urease subunit beta, Urease subunit alpha | Three subunits (α, β, γ) |
| Canavalia ensiformis | Jack bean | - | Urease | Single subunit |
Quantitative Data on Urease Inhibitors
A wide range of compounds have been investigated for their urease inhibitory activity. The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Below is a summary of quantitative data for selected urease inhibitors.
| Inhibitor | Target Urease | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | Urease | 0.75 | 2.36 | - | (Maślanka M, et al., 2023) |
| Thiourea | Jack bean urease | 21.86 | - | - | [2] |
| Acetohydroxamic acid (AHA) | Soybean urease | 900 | 53 | Competitive | [3] |
| N-(n-Butyl)thiophosphoric triamide (NBPT) | Canavalia ensiformis urease | 0.1 | - | - | [4] |
| 1,4-Benzoquinone | Jack bean urease | 5.5 | - | - | [4] |
| Tetrachloro-1,4-benzoquinone | Jack bean urease | 0.6 | - | - | [4] |
| (Thio)barbituric phenoxy-N-phenylacetamide derivative 3a | Urease | 0.69 | - | - | [5] |
| 2-quinolone-4-thiazolidinone derivative 8a | Urease | 0.46 | - | - | [5] |
| Benzenesulfonohydrazide derivative 20a | Urease | 1.11 | 2.76 | Mixed | [5] |
| Thiobarbiturate analogue 4a | Urease | 8.42 | - | - | [5] |
Experimental Protocols
Urease Activity Assay (Berthelot Method)
This protocol is adapted from established methods for the colorimetric determination of ammonia produced by urease activity.
Reagents:
-
Phosphate Buffer (50 mM, pH 7.4): Dissolve appropriate amount of sodium phosphate monobasic and dibasic in distilled water to achieve the desired pH.
-
Urea Solution (50 mM): Dissolve 0.15 g of urea in 50 mL of phosphate buffer.
-
Phenol Reagent: 10 g/L phenol and 50 mg/L sodium nitroprusside in distilled water.
-
Alkali Reagent: 5 g/L sodium hydroxide and 8.4 mL/L sodium hypochlorite solution in distilled water.
-
Ammonium Chloride Standard (100 mM): For standard curve generation.
Procedure:
-
Prepare a reaction mixture containing the urease sample (e.g., purified enzyme, cell lysate) and phosphate buffer in a 96-well plate.
-
Initiate the reaction by adding the urea solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Phenol Reagent.
-
Add the Alkali Reagent to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for color development.
-
Measure the absorbance at 625-670 nm using a microplate reader.
-
Calculate the ammonia concentration based on a standard curve generated with ammonium chloride.
Urease Inhibition Assay
This protocol is used to determine the inhibitory potential of a test compound against urease.
Reagents:
-
All reagents from the Urease Activity Assay.
-
Test Compound Stock Solution: Dissolve the inhibitor in a suitable solvent (e.g., DMSO).
Procedure:
-
In a 96-well plate, add the urease enzyme solution, phosphate buffer, and various concentrations of the test compound. Include a control with solvent only.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the urea solution.
-
Follow steps 3-8 of the Urease Activity Assay protocol.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Urease Activation Pathway
The activation of bacterial urease is a complex process that requires the coordinated action of several accessory proteins to facilitate the incorporation of two nickel ions into the apoenzyme's active site. This process is essential for the enzyme's catalytic function. The pathway involves the chaperone proteins UreD, UreF, UreG, and UreE, and is dependent on GTP hydrolysis for energy.[1][6]
Caption: Urease activation involves the sequential assembly of accessory proteins (UreD, UreF, UreG) onto the apo-urease, followed by GTP-dependent nickel insertion mediated by UreE.
Experimental Workflow for Urease Inhibitor Screening
The following workflow outlines the typical steps involved in screening and characterizing potential urease inhibitors.
Caption: A typical workflow for identifying and characterizing urease inhibitors, from primary screening to lead optimization.
References
- 1. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Known Off-Target Effects of Enzyme-IN-2
DISCLAIMER: "Enzyme-IN-2" is a hypothetical designation. The following guide is a representative document based on publicly available information for small molecule enzyme inhibitors. The data and experimental details provided are illustrative examples to demonstrate the characterization of off-target effects for a fictional compound.
Executive Summary
This compound is an investigational small molecule inhibitor designed to target [Specify On-Target Enzyme, e.g., a specific kinase]. While demonstrating high potency for its intended target, a comprehensive understanding of its off-target activity is crucial for predicting potential adverse effects and identifying opportunities for therapeutic repositioning.[1][2] This document provides a detailed overview of the known off-target profile of this compound, summarizing key quantitative data and the experimental protocols used for their determination. The aim is to provide researchers, scientists, and drug development professionals with a thorough understanding of the selectivity profile of this compound.
Off-Target Profiling: Quantitative Data Summary
The selectivity of this compound has been assessed through various screening panels. The following tables summarize the key findings from these assays.
Kinase Selectivity Profile
This compound was screened against a panel of 350 human kinases at a concentration of 1 µM. The results are presented as percent inhibition, with follow-up IC50 determination for kinases showing greater than 50% inhibition.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family | Notes |
| On-Target Enzyme | 98% | 5 | [e.g., Tyrosine Kinase] | Primary Target |
| Off-Target Kinase A | 85% | 75 | Serine/Threonine Kinase | Structurally related to on-target |
| Off-Target Kinase B | 62% | 250 | Tyrosine Kinase | Unrelated family, potential for side effects[3] |
| Off-Target Kinase C | 51% | 800 | Serine/Threonine Kinase | Weaker interaction |
| Other 347 Kinases | <50% | >10,000 | Various | Considered non-significant hits |
Safety Pharmacology Panel
A panel of receptors, ion channels, and transporters known to be associated with adverse drug reactions was used to evaluate this compound at a concentration of 10 µM.[4]
Table 2: Safety Pharmacology Profile of this compound
| Target | Percent Inhibition/Activity at 10 µM | Target Class | Potential Implication |
| hERG Channel | 45% | Ion Channel | Potential for QT prolongation[5] |
| M1 Muscarinic Receptor | 30% | GPCR | Potential for anticholinergic effects |
| Dopamine Transporter | 15% | Transporter | Low risk of CNS side effects |
| Other 41 Targets | <10% | Various | Low potential for interaction |
Signaling Pathway Analysis
The on-target and primary off-target activities of this compound can be visualized within their respective signaling pathways. The following diagram illustrates the intended inhibition of the primary target pathway and the unintended inhibition of a secondary pathway due to off-target effects.
References
Preliminary Toxicity Profile of Enzyme-IN-2: An In-Depth Technical Guide
Abstract: This document outlines the preliminary toxicity assessment of Enzyme-IN-2, a novel enzyme inhibitor. The studies detailed herein provide foundational data on the compound's safety profile through a series of in vitro and in vivo toxicological evaluations. The primary objective is to identify potential toxicity liabilities and establish a preliminary safety margin. This guide presents detailed experimental methodologies, summarizes key quantitative data, and illustrates critical workflows and potential mechanisms of action to support further non-clinical and clinical development.
In Vitro Cytotoxicity Assessment
The initial phase of toxicity screening involved assessing the cytotoxic potential of this compound against a panel of human cell lines. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the concentration-dependent effects on cell viability.
Experimental Protocol: MTT Assay
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of this compound was prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at ≤0.1%. Vehicle control wells received medium with 0.1% DMSO.
-
Incubation: Cells were incubated with this compound for 48 hours.
-
MTT Addition: Following incubation, 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value was calculated using non-linear regression analysis (log(inhibitor) vs. normalized response).
In Vitro Cytotoxicity Workflow
Summary of In Vitro Cytotoxicity Data
The results of the cytotoxicity screening are summarized below. This compound demonstrated moderate cytotoxicity against the HepG2 cell line.
| Cell Line | Assay Type | Exposure Duration | IC₅₀ (µM) |
| HepG2 | MTT | 48 hours | 42.5 |
| HEK293 | MTT | 48 hours | 68.1 |
| A549 | MTT | 48 hours | > 100 |
In Vivo Acute Oral Toxicity Study
An acute oral toxicity study was conducted in a rodent model to determine the potential for toxicity following a single high-dose exposure to this compound. The study was performed following OECD Guideline 423 (Acute Toxic Class Method).
Experimental Protocol: Acute Oral Toxicity
-
Animal Model: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old, weighing 200-250g) were used. Animals were housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals were acclimatized to the laboratory conditions for 7 days prior to dosing.
-
Dosing: A starting dose of 300 mg/kg body weight was administered to a group of three rats. This compound was formulated in a vehicle of 0.5% carboxymethylcellulose (CMC). Dosing was performed via oral gavage.
-
Observation: Animals were observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days. Observations included changes in skin, fur, eyes, motor activity, and behavior.
-
Body Weight: Individual animal weights were recorded prior to dosing and on days 7 and 14.
-
Dose Progression: Based on the outcome (survival or mortality) at the starting dose, the subsequent group was dosed at a higher (2000 mg/kg) or lower level according to the OECD 423 flowchart.
-
Necropsy: All animals were subjected to gross necropsy at the end of the 14-day observation period.
-
LD₅₀ Estimation: The median lethal dose (LD₅₀) was estimated based on the mortality data across the tested dose levels.
In Vivo Acute Toxicity Workflow
Summary of In Vivo Acute Toxicity Data
No mortality was observed at the 300 mg/kg dose level. At 2000 mg/kg, one out of three animals showed signs of lethargy within the first 24 hours but recovered. No mortality occurred at 2000 mg/kg.
| Species | Route of Administration | Dosing Vehicle | LD₅₀ (mg/kg) | Clinical Observations |
| Rat (SD) | Oral (Gavage) | 0.5% CMC | > 2000 | Minor lethargy at 2000 mg/kg, resolved within 24h. No other significant findings. |
Hypothetical Mechanism: Impact on MAPK/ERK Signaling
Based on the inhibitor's target class, a potential off-target effect could involve the modulation of critical cell signaling pathways. A hypothesized interaction is the unintended partial inhibition of an upstream kinase in the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
MAPK/ERK Signaling Pathway Diagram
This hypothesized interaction could explain the moderate cytotoxicity observed in vitro, as disruption of this pathway can lead to reduced cell viability. Further investigation, such as kinome screening or western blot analysis for phosphorylated ERK, would be required to validate this hypothesis.
Methodological & Application
Application Notes and Protocols for Enzyme-IN-2
Topic: Enzyme-IN-2 In Vitro Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of the novel human kinase, Kinase-X. Kinase-X is a key component of the "Cellular Proliferation and Survival Pathway," which has been implicated in various proliferative diseases. Overexpression or constitutive activation of Kinase-X is a known driver in several cancer types, making it a prime target for therapeutic intervention. These application notes provide a detailed protocol for an in vitro assay to determine the potency of this compound and similar compounds against Kinase-X. The described assay is a robust and reproducible method suitable for compound screening and characterization.
Signaling Pathway of Kinase-X
Kinase-X is a receptor tyrosine kinase that, upon binding to its ligand (Growth Factor Y), dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. This autophosphorylation creates docking sites for the adaptor protein AP-1, which in turn recruits and activates the downstream kinase, Kinase-Z. Activated Kinase-Z then phosphorylates the transcription factor TF-3, leading to its translocation to the nucleus and the subsequent expression of genes involved in cell cycle progression and apoptosis inhibition. This compound is designed to inhibit the initial autophosphorylation of Kinase-X, thereby blocking the entire downstream signaling cascade.
Caption: Kinase-X Signaling Pathway and Point of Inhibition by this compound.
Data Presentation
The inhibitory activity of this compound and control compounds against Kinase-X was determined using the described in vitro assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
| Compound | Target | IC50 (nM) |
| This compound | Kinase-X | 15.2 |
| Control Cmpd A | Kinase-X | 5,500 |
| Control Cmpd B | Kinase-X | >10,000 |
Experimental Protocol: Kinase-X In Vitro Assay
This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials and Reagents:
-
Recombinant Human Kinase-X (active)
-
Kinase-X Substrate (poly-Glu,Tyr 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
This compound and control compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
DMSO (Dimethyl sulfoxide)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Experimental Workflow Diagram:
Caption: Workflow for the In Vitro Kinase-X Inhibition Assay.
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound and control compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
For the dose-response curve, create a 10-point, 3-fold serial dilution series.
-
-
Assay Plate Preparation:
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Prepare a master mix of Kinase-X in kinase assay buffer. Add 5 µL of the enzyme solution to each well containing the compound.
-
Gently mix the plate and incubate for 10 minutes at room temperature.
-
Prepare a master mix of the Kinase-X substrate and ATP in the assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well. The final ATP concentration should be at the Km value for Kinase-X.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the enzymatic reaction by adding 10 µL of the ADP-Glo™ Reagent to each well. This reagent will also deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well. This will convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Application Notes and Protocols for Enzyme-IN-2
For Research Use Only.
Introduction
Enzyme-IN-2 is a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By binding to and inhibiting the activity of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers and plays a critical role in cell proliferation, differentiation, survival, and angiogenesis. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study the effects of MEK inhibition on cellular signaling and function.
Mechanism of Action
This compound is a non-ATP-competitive inhibitor that binds to an allosteric pocket on the MEK1/2 enzymes. This binding prevents the conformational changes required for MEK1/2 to be phosphorylated and activated by upstream kinases such as RAF. Consequently, the kinase activity of MEK1/2 is inhibited, leading to a downstream blockade of ERK1/2 phosphorylation and activation.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular processes.
Quantitative Data
The inhibitory activity of this compound has been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (nM) for p-ERK Inhibition | IC50 (nM) for Cell Proliferation |
| A375 | Melanoma (BRAF V600E) | 5 | 10 |
| HT-29 | Colorectal Cancer (BRAF V600E) | 8 | 15 |
| HCT116 | Colorectal Cancer (KRAS G13D) | 12 | 25 |
| Panc-1 | Pancreatic Cancer (KRAS G12D) | 20 | 50 |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Cancer cell lines (e.g., A375, HT-29, HCT116, Panc-1)
-
Complete growth medium (specific to each cell line, e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution[1]
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Subculture cells when they reach 80-90% confluency. To do this, aspirate the medium, wash the cell monolayer with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Western Blot Analysis of p-ERK Inhibition
This protocol determines the effect of this compound on the phosphorylation of ERK1/2.
Experimental Workflow:
Materials:
-
Cells cultured in 6-well plates
-
This compound (stock solution in DMSO)
-
Growth factor (e.g., Epidermal Growth Factor, EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
(Optional) Starve the cells in serum-free medium for 12-24 hours to reduce basal p-ERK levels.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of this compound on cell viability and proliferation.
Experimental Workflow:
Materials:
-
Cells cultured in 96-well plates
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or isopropanol with HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Protocol:
-
Seed 2,000-5,000 cells per well in a 96-well plate in a volume of 100 µL and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0 to 10 µM). Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition of p-ERK | Inactive compound | Check the storage and handling of this compound. Prepare fresh dilutions. |
| Insufficient stimulation | Optimize the concentration and incubation time of the growth factor. | |
| Low basal p-ERK | Ensure the cell line has an active MAPK pathway. Serum starvation can help reduce basal levels before stimulation. | |
| High variability in proliferation assay | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity. | |
| Contamination | Practice sterile cell culture techniques. Check for signs of microbial contamination. | |
| Cell detachment | Cytotoxicity of the compound or vehicle | Use a lower concentration of DMSO (typically <0.1%). Test for cytotoxicity at earlier time points. |
Ordering Information
| Product | Catalog No. | Size |
| This compound | E-IN-2-1 | 1 mg |
| E-IN-2-5 | 5 mg | |
| E-IN-2-10 | 10 mg |
For further information or technical support, please contact your local representative.
References
Application Notes and Protocols: Administration of Enzyme-IN-2 in Mouse Models
A comprehensive guide for researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the administration of "Enzyme-IN-2" in mouse models. Due to the placeholder nature of "this compound," this guide outlines the necessary framework and general methodologies that would be applied to a specific, real-world enzyme inhibitor. The protocols and data presented herein are illustrative and should be adapted based on the actual physicochemical properties, mechanism of action, and therapeutic target of a specific investigational compound.
Introduction
Enzyme inhibitors are critical tools in biomedical research and drug development, enabling the targeted modulation of enzymatic activity to study physiological processes and treat diseases. The successful in vivo application of any enzyme inhibitor, here termed "this compound," in mouse models requires a thorough understanding of its pharmacological profile and the establishment of robust experimental protocols. These notes provide a foundational guide to designing and executing such studies.
Mechanism of Action and Signaling Pathway
The mechanism of action of an enzyme inhibitor dictates its biological effects. Enzymes are key components of signaling pathways, acting as catalysts for a vast array of biochemical reactions.[1][2][3][4][5] By blocking the action of a specific enzyme, an inhibitor can modulate an entire signaling cascade. For instance, inhibitors can prevent the phosphorylation of downstream targets, alter the production of second messengers like cyclic AMP (cAMP), or influence gene transcription.[6][7][8]
To illustrate a hypothetical signaling pathway that could be modulated by an inhibitor, consider the following diagram:
Quantitative Data Summary
The following tables represent the types of quantitative data that should be generated and analyzed when evaluating a novel enzyme inhibitor in mouse models. The values provided are for illustrative purposes only.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit |
| Bioavailability (F%) | 45 | % |
| Half-life (t½) | 6 | hours |
| Peak Plasma Conc. (Cmax) | 2.5 | µg/mL |
| Time to Peak Conc. (Tmax) | 1 | hour |
| Volume of Distribution (Vd) | 0.8 | L/kg |
| Clearance (CL) | 0.15 | L/hr/kg |
Table 2: Efficacy of this compound in a Disease Mouse Model
| Treatment Group | Dose (mg/kg) | Primary Endpoint (e.g., Tumor Volume) | Secondary Endpoint (e.g., Biomarker Level) |
| Vehicle Control | 0 | 1500 ± 250 mm³ | 100 ± 15 ng/mL |
| This compound | 10 | 800 ± 150 mm³ | 50 ± 10 ng/mL |
| This compound | 30 | 450 ± 100 mm³ | 25 ± 5 ng/mL |
| Positive Control | 20 | 500 ± 120 mm³ | 30 ± 8 ng/mL |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible in vivo experiments.[9]
Animal Models
The choice of mouse model is critical and depends on the research question. This can range from wild-type mice for toxicity studies to genetically engineered or disease-induced models for efficacy studies.[10][11] For example, a study on a cancer therapeutic might utilize xenograft models where human cancer cells are implanted into immunodeficient mice.
Formulation and Administration of this compound
Materials:
-
This compound compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing solubilizing agents like DMSO and Tween 80)
-
Syringes and needles appropriate for the route of administration
-
Vortex mixer and/or sonicator
Protocol:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
In a sterile tube, dissolve the compound in the chosen vehicle. This may require vortexing or sonication. Ensure the final solution is clear and free of precipitation.
-
Prepare a fresh formulation for each day of dosing unless stability data supports longer storage.
-
-
Administration:
-
Oral Gavage (PO): Administer the formulation directly into the stomach using a gavage needle. The volume should typically not exceed 10 mL/kg.
-
Intraperitoneal Injection (IP): Inject the formulation into the peritoneal cavity. The volume should generally be less than 10 mL/kg.[12]
-
Intravenous Injection (IV): Inject the formulation into a tail vein. The volume is typically smaller, around 5 mL/kg, and should be administered slowly.
-
Subcutaneous Injection (SC): Inject the formulation into the loose skin over the back or flank.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
Sample Collection and Analysis
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Surgical tools for tissue dissection
-
Liquid nitrogen or fixatives (e.g., 4% paraformaldehyde)
-
Centrifuge
Protocol:
-
Blood Collection:
-
Collect blood via retro-orbital sinus, submandibular vein, or cardiac puncture at the terminal endpoint.
-
For plasma, collect blood in tubes containing an anticoagulant and centrifuge at 2000 x g for 15 minutes at 4°C.
-
For serum, allow blood to clot at room temperature for 30 minutes before centrifuging.
-
-
Tissue Collection:
-
Euthanize the mouse using an approved method.
-
Perfuse with saline to remove blood from tissues if necessary.[13]
-
Dissect the tissues of interest.
-
For biochemical analysis (e.g., Western blot, qPCR), snap-freeze tissues in liquid nitrogen and store at -80°C.
-
For histological analysis, fix tissues in 4% paraformaldehyde.
-
Ex Vivo and In Vivo Enzyme Activity Assays
To confirm the inhibitory effect of "this compound" on its target, enzyme activity can be measured both ex vivo from tissue homogenates and in vivo using imaging techniques.[14]
Ex Vivo Assay (Example):
-
Homogenize the collected tissue in a suitable lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Use a commercially available or custom-developed enzyme activity assay kit, which typically involves providing a substrate that the enzyme converts into a detectable product (e.g., colorimetric or fluorescent).
-
Measure the rate of product formation and compare between treatment groups.
Conclusion
The successful administration and evaluation of any novel enzyme inhibitor in mouse models hinge on careful planning, detailed protocol development, and rigorous data analysis. While "this compound" is a placeholder, the principles and methodologies outlined in these application notes provide a robust framework for researchers to design and execute meaningful in vivo studies for any specific enzyme inhibitor. Adaptation of these general protocols to the specific characteristics of the compound and the biological question is paramount for obtaining reproducible and translatable results.
References
- 1. Protein - Enzymes, Action, Mechanism | Britannica [britannica.com]
- 2. byjus.com [byjus.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Mechanism of Enzymes Action - GeeksforGeeks [geeksforgeeks.org]
- 5. Enzyme - Wikipedia [en.wikipedia.org]
- 6. Signaling through Enzyme-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Signal transduction - Wikipedia [en.wikipedia.org]
- 9. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 10. Advances in use of mouse models to study the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomere.com [biomere.com]
- 12. Oligodendrocyte Egr2 Mediates the Beneficial Effect of Resocialization on the Social Ability of Socially Isolated Mice | springermedizin.de [springermedizin.de]
- 13. Mouse 2- Step Collagenase Liver Perfusion protocol [protocols.io]
- 14. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme-IN-2
Product: Enzyme-IN-2 Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides detailed application notes and protocols for the use of this compound, a potent small molecule inhibitor. It includes comprehensive information on recommended solvents, preparation of stock solutions, and methodologies for conducting both in vitro enzyme inhibition assays and cell-based functional assays.
Introduction
This compound is a highly selective, cell-permeable inhibitor of [Target Enzyme X], a key component in the [Hypothetical Signaling Pathway]. Due to its potency and specificity, this compound is a valuable tool for investigating the physiological and pathological roles of [Target Enzyme X]. Proper handling and solubilization of this compound are critical for obtaining accurate and reproducible experimental results. This guide outlines the recommended solvents and provides step-by-step protocols for its use in common experimental settings.
Solubility and Storage
The solubility of this compound was determined in several common laboratory solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[1] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation.
Data Presentation: Solubility of this compound
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≤ 150 mM | Recommended for stock solutions.[2] |
| Ethanol (Absolute) | ≤ 30 mM | Lower solubility; suitable for some applications.[2] |
| Methanol | ≤ 25 mM | Can be used for analytical purposes. |
| Water | Insoluble | Not suitable for initial solubilization. |
| PBS (pH 7.4) | Insoluble | Working solutions require dilution from a DMSO stock. |
Storage Recommendations:
-
Solid Form: Store at -20°C, protected from light and moisture. The compound is stable for up to 3 years under these conditions.[3]
-
Stock Solutions (in DMSO): Prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption from the air.[2][3] Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be further diluted to working concentrations for various assays.
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Before opening, centrifuge the vial of this compound to ensure all powder is collected at the bottom.[3]
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of compound provided and its molecular weight (MW = [Hypothetical MW, e.g., 450.5 g/mol ]).
-
Carefully add the calculated volume of DMSO directly to the vial.
-
Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[3]
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Caption: Workflow for preparing a concentrated stock solution of this compound.
Protocol 2: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its purified target enzyme.[4][5]
Materials:
-
This compound (10 mM stock in DMSO)
-
Purified [Target Enzyme X]
-
Specific substrate for [Target Enzyme X]
-
Assay Buffer (optimized for [Target Enzyme X] activity)
-
96-well microplate (e.g., black, flat-bottom for fluorescence assays)
-
Microplate reader
Procedure:
-
Serial Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in DMSO. Then, make an intermediate dilution of each concentration into the Assay Buffer. It is critical to perform initial dilutions in DMSO before adding to the aqueous buffer to prevent precipitation. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid affecting enzyme activity.[1]
-
Enzyme Preparation: Dilute the purified [Target Enzyme X] to the desired working concentration in cold Assay Buffer.
-
Assay Plate Setup:
-
Add the serially diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add the diluted enzyme solution to each well.
-
-
Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the inhibitor for 15-30 minutes at the optimal temperature for the enzyme.[4] This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence or absorbance) over time. The initial linear rate of the reaction is used for calculations.[6]
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data, setting the rate of the vehicle control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[4]
-
Protocol 3: Cell-Based Assay for Functional Inhibition
This protocol provides a framework for assessing the ability of this compound to inhibit [Target Enzyme X] within a cellular context by measuring a downstream biological event.[7][8]
Materials:
-
A relevant cell line expressing [Target Enzyme X] (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
Multi-well cell culture plates (e.g., 96-well)
-
Reagents for detecting the downstream readout (e.g., antibodies for Western blot, luciferase assay kit)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[9]
-
Compound Treatment:
-
The next day, prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock.
-
Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid cytotoxicity.[2] Include a vehicle control (medium with 0.1% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for inhibition of the target and subsequent changes in the downstream signaling pathway.
-
Downstream Readout: Following incubation, measure the effect of the inhibitor. This can be done via several methods:
-
Western Blot: Lyse the cells and perform a Western blot to detect changes in the phosphorylation state of a downstream substrate of [Target Enzyme X].
-
Reporter Assay: If using a reporter cell line (e.g., luciferase-based), measure the reporter signal according to the manufacturer's instructions.[9]
-
Cell Viability/Proliferation Assay: If inhibition of [Target Enzyme X] is expected to affect cell growth, perform an MTS or similar viability assay.
-
-
Data Analysis: Quantify the results from the chosen readout method. Plot the response against the log of the inhibitor concentration to determine the cellular EC₅₀ value.
Caption: Hypothetical pathway showing inhibition of Target Enzyme X by this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. captivatebio.com [captivatebio.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme-IN-2 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-IN-2 is a potent and selective small molecule inhibitor of MEK1/2, key protein kinases in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[1][2] These application notes provide a comprehensive guide for utilizing this compound in Western blot analysis to probe the MAPK/ERK signaling cascade. The protocols and data presented herein are intended to serve as a foundation for researchers investigating the therapeutic potential and mechanism of action of MEK inhibitors.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the allosteric pocket of MEK1 and MEK2, preventing their phosphorylation and subsequent activation of ERK1 and ERK2 (also known as p44/42 MAPK).[1] This leads to a downstream blockade of signaling events that are dependent on ERK activation, including the phosphorylation of various transcription factors and cytoplasmic proteins involved in cell growth and survival.
Data Presentation
The following tables summarize the quantitative data from Western blot analyses of A431 cells treated with this compound. The data demonstrates a dose-dependent inhibition of ERK1/2 phosphorylation.
Table 1: Dose-Dependent Effect of this compound on p-ERK1/2 Levels
| Treatment Group | Concentration (nM) | p-ERK1/2 (Normalized Intensity) |
| Vehicle Control | 0 | 1.00 |
| This compound | 1 | 0.78 |
| This compound | 10 | 0.45 |
| This compound | 100 | 0.12 |
| This compound | 1000 | 0.03 |
Table 2: Time-Course of this compound (100 nM) on p-ERK1/2 Levels
| Treatment Group | Time (minutes) | p-ERK1/2 (Normalized Intensity) |
| Vehicle Control | 0 | 1.00 |
| This compound | 15 | 0.65 |
| This compound | 30 | 0.32 |
| This compound | 60 | 0.15 |
| This compound | 120 | 0.08 |
Experimental Protocols
Cell Culture and Treatment
-
Culture A431 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-16 hours prior to treatment.
-
Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in serum-free DMEM.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the indicated time points.
-
Following treatment, stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 10 minutes to induce the MAPK/ERK pathway.
Protein Extraction
-
After treatment and stimulation, place the cell culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.
Western Blot Protocol
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[3][4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Signal Visualization: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.
Visualizations
Caption: MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of this compound effects.
Caption: Logical relationship of this compound's inhibitory action.
References
- 1. Signaling through Enzyme-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Signal transduction - Wikipedia [en.wikipedia.org]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bio-rad.com [bio-rad.com]
Application Note: Characterization of the Kinase Inhibitor Enzyme-IN-2
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for the characterization of Enzyme-IN-2, a novel potent kinase inhibitor, using in vitro kinase activity assays.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including signal transduction, cell growth, proliferation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinases attractive targets for therapeutic intervention.[3] this compound is a novel, potent, and selective small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Aberrant EGFR signaling is a key driver in the pathogenesis of several human cancers.[4] This application note describes the biochemical characterization of this compound and provides a detailed protocol for determining its inhibitory potency using a luminescence-based kinase assay.
Mechanism of Action and Signaling Pathway
This compound is a reversible, ATP-competitive inhibitor of the EGFR kinase domain. By binding to the ATP-binding pocket of EGFR, this compound prevents the phosphorylation of downstream substrates, thereby blocking the activation of pro-survival and proliferative signaling pathways.[5] The EGFR signaling cascade is a complex network that includes the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][5]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary: Inhibitory Profile of this compound
The inhibitory activity of this compound was assessed against a panel of protein kinases using the ADP-Glo™ Kinase Assay. The half-maximal inhibitory concentration (IC50) was determined for each kinase. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6]
| Kinase Target | Kinase Family | This compound IC50 (nM) |
| EGFR | Tyrosine Kinase | 8.2 |
| HER2 (ErbB2) | Tyrosine Kinase | 150.5 |
| VEGFR2 | Tyrosine Kinase | > 10,000 |
| SRC | Tyrosine Kinase | 2,500 |
| CDK2/cyclin A | Serine/Threonine Kinase | > 10,000 |
| MAPK1 (ERK2) | Serine/Threonine Kinase | > 10,000 |
Table 1: Selectivity profile of this compound. The data demonstrates high potency and selectivity for EGFR over other tested kinases.
Experimental Protocols
Protocol 1: Determination of IC50 using the ADP-Glo™ Kinase Assay
This protocol describes the determination of the IC50 value for this compound against a target kinase.
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7] The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[6][8]
Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
This compound
-
Target Kinase (e.g., recombinant human EGFR)
-
Kinase Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO. For a typical 10-point dose-response curve, start with a high concentration (e.g., 1 mM) and perform 1:3 serial dilutions.
-
Further dilute the DMSO serial dilutions into the Kinase Reaction Buffer to create the final working concentrations of the inhibitor. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction Setup (5 µL per well):
-
Add 1.25 µL of the diluted this compound or vehicle (DMSO in buffer) to the appropriate wells of a 384-well plate.
-
Add 1.25 µL of a 4x substrate/ATP mixture (prepared in Kinase Reaction Buffer) to all wells. The final ATP concentration should be at the Km for the specific kinase, if known.
-
To initiate the kinase reaction, add 2.5 µL of a 2x kinase solution (prepared in Kinase Reaction Buffer) to all wells.
-
Mix the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
ATP Depletion:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Determine the average luminescence for the no-enzyme control (background), the no-inhibitor control (100% activity), and each concentration of this compound.
-
Subtract the background signal from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[10]
-
Troubleshooting and Considerations
-
High Background Signal: Ensure complete ATP depletion by adhering to the 40-minute incubation time after adding the ADP-Glo™ Reagent.
-
Low Signal-to-Background Ratio: Optimize enzyme concentration and reaction time to ensure sufficient ADP production without substrate depletion.
-
DMSO Effects: Keep the final DMSO concentration low (ideally ≤1%) to avoid inhibition of the kinase or detection reagents.
-
Compound Interference: Test compounds for inherent luminescence or interference with the luciferase reaction by running appropriate controls (e.g., compound with no enzyme).
By following these protocols, researchers can accurately determine the inhibitory potency and selectivity of this compound, providing valuable data for its further development as a potential therapeutic agent.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 5. ClinPGx [clinpgx.org]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
Application Notes: CRISPR Screen to Identify Enzyme-IN-2 Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme-IN-2 is a novel small molecule inhibitor targeting the hypothetical intracellular enzyme, ENZ-2, a critical component of the "Cell Survival Pathway." While showing promise in preclinical models, the emergence of drug resistance is a significant hurdle in its clinical development. Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 screens offer a powerful and unbiased approach to systematically identify gene knockouts that confer resistance to this compound.[1][2][3] This information is crucial for understanding resistance mechanisms, developing combination therapies, and identifying patient populations likely to respond to treatment.
These application notes provide a comprehensive overview and detailed protocols for conducting a pooled lentiviral CRISPR-Cas9 knockout screen to identify genes whose loss of function leads to resistance to this compound.
Principle of the Screen
The core principle of this positive selection screen is to introduce a diverse library of single-guide RNAs (sgRNAs) into a population of cancer cells that are sensitive to this compound.[4] Each sgRNA is designed to target and knock out a specific gene. When the cell population is treated with a lethal dose of this compound, cells that acquire a gene knockout conferring resistance will survive and proliferate.[4] Deep sequencing of the sgRNA population before and after drug treatment allows for the identification of sgRNAs that are enriched in the resistant population. The genes targeted by these enriched sgRNAs are considered potential resistance genes.
Hypothetical Signaling Pathway of ENZ-2
To provide a conceptual framework, we propose a hypothetical "Cell Survival Pathway" in which ENZ-2 plays a key role. In this pathway, an upstream signal activates a receptor tyrosine kinase (RTK), leading to the recruitment and activation of the adaptor protein AP-1. AP-1, in turn, activates ENZ-2. Activated ENZ-2 then phosphorylates and activates the transcription factor TF-S, which translocates to the nucleus and promotes the expression of genes essential for cell survival. This compound is designed to inhibit the enzymatic activity of ENZ-2, thereby blocking this pro-survival signaling cascade.
Caption: Hypothetical ENZ-2 Signaling Pathway.
Experimental Workflow
The overall workflow for the CRISPR screen is depicted below. It involves several key stages: preparation of the cell line and viral library, transduction, drug selection, genomic DNA extraction, PCR amplification of sgRNA sequences, and next-generation sequencing (NGS) followed by data analysis.
Caption: CRISPR Screen Experimental Workflow.
Data Presentation
The primary output of the CRISPR screen is a list of genes whose knockout confers resistance to this compound. The data is typically presented in a table format, ranking genes based on statistical significance.
Table 1: Top 10 Gene Hits from this compound Resistance Screen
| Rank | Gene ID | Gene Symbol | Description | Log2 Fold Change | p-value | False Discovery Rate (FDR) |
| 1 | 1956 | EGFR | Epidermal growth factor receptor | 8.2 | 1.5e-12 | 2.1e-08 |
| 2 | 5290 | PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | 7.8 | 3.2e-11 | 2.2e-07 |
| 3 | 4893 | NRAS | Neuroblastoma RAS viral oncogene homolog | 7.5 | 1.1e-10 | 5.1e-07 |
| 4 | 673 | BRAF | B-Raf proto-oncogene, serine/threonine kinase | 7.1 | 4.5e-10 | 1.5e-06 |
| 5 | 595 | CCND1 | Cyclin D1 | 6.8 | 9.8e-09 | 2.7e-05 |
| 6 | 4233 | MET | MET proto-oncogene, receptor tyrosine kinase | 6.5 | 2.3e-08 | 5.3e-05 |
| 7 | 207 | AKT1 | AKT serine/threonine kinase 1 | 6.2 | 7.1e-08 | 1.4e-04 |
| 8 | 1029 | CDKN2A | Cyclin dependent kinase inhibitor 2A | -5.9 | 1.2e-07 | 2.1e-04 |
| 9 | 7157 | TP53 | Tumor protein p53 | -5.5 | 3.4e-07 | 4.9e-04 |
| 10 | 5728 | PTEN | Phosphatase and tensin homolog | -5.2 | 8.9e-07 | 1.1e-03 |
Note: This is example data. Log2 Fold Change represents the enrichment of sgRNAs targeting the gene in the this compound treated population compared to the control. A positive value indicates enrichment (resistance), while a negative value indicates depletion (sensitization).
Experimental Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Choose a cancer cell line that is highly sensitive to this compound. The selected cell line should also be readily transducible with lentivirus.
-
Cas9 Expression: Stably express Cas9 in the chosen cell line. This can be achieved by transducing the cells with a lentiviral vector carrying the Cas9 gene, followed by antibiotic selection (e.g., blasticidin).[5]
-
Lentivirus Production: Produce a pooled lentiviral sgRNA library (e.g., GeCKO v2 library) by transfecting HEK293T cells with the sgRNA library plasmid pool and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection. Titer the virus to determine the optimal multiplicity of infection (MOI).[6]
Lentiviral Transduction of sgRNA Library
-
Cell Plating: Plate the Cas9-expressing cells at a density that will result in approximately 30-50% confluency on the day of transduction.
-
Transduction: Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.[7] This is critical for accurate hit identification. The number of cells transduced should be sufficient to maintain a representation of at least 200-500 cells per sgRNA in the library.
-
Puromycin Selection: 24 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells. The concentration of puromycin should be predetermined from a kill curve. Maintain selection for 2-3 days until a non-transduced control plate shows complete cell death.
This compound Selection
-
Baseline Sample: After puromycin selection, harvest a subset of cells to serve as the "Day 0" or initial time point reference.
-
Drug Treatment: Plate the remaining cells into two groups: a control group treated with the vehicle (e.g., DMSO) and a treatment group treated with this compound. The concentration of this compound should be sufficient to achieve 70-90% growth inhibition in the parental cell line.[4]
-
Cell Culture Maintenance: Passage the cells every 2-3 days, maintaining a sufficient number of cells to preserve the complexity of the sgRNA library. Re-add fresh media with DMSO or this compound at each passage.
-
Endpoint Harvest: Continue the selection for 14-21 days. Harvest the cells from both the control and treatment arms for genomic DNA extraction.
Genomic DNA Extraction and sgRNA Sequencing
-
gDNA Extraction: Extract genomic DNA from the Day 0 and endpoint cell pellets using a commercial kit suitable for large cell numbers.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform deep sequencing on an Illumina platform (e.g., NextSeq or NovaSeq). Aim for a read depth of at least 200-500 reads per sgRNA.
Data Analysis
-
Read Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference file to obtain read counts for each sgRNA in each sample.
-
Hit Identification: Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs and, by extension, genes that are significantly enriched in the this compound-treated population compared to the control population.[8] MAGeCK provides statistical scores (p-value and FDR) for each gene.
Hit Validation
It is crucial to validate the top gene hits from the primary screen to confirm their role in this compound resistance.
-
Individual sgRNA Knockouts: Generate individual knockout cell lines for the top candidate genes using 2-3 different sgRNAs per gene.
-
Cell Viability Assays: Perform dose-response assays with this compound on the individual knockout cell lines and control (non-targeting sgRNA) cells to confirm that knockout of the gene of interest confers resistance.
-
Rescue Experiments: In the knockout cells, re-express the wild-type version of the candidate gene to see if it restores sensitivity to this compound.
Conclusion
CRISPR-based screening is a powerful technology for elucidating the genetic basis of drug resistance.[9][10] The protocols and guidelines presented here provide a robust framework for identifying genes that confer resistance to the novel inhibitor, this compound. The identification of these resistance mechanisms will be instrumental in the continued development of this compound, aiding in the design of more effective therapeutic strategies and the discovery of predictive biomarkers.
References
- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR Screen Analysis: Expert Troubleshooting Q&A | Ubigene [ubigene.us]
- 9. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 10. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
Application Notes and Protocols for Immunohistochemistry with Antigen Unmasker E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antigen Unmasker E2 is a novel proteolytic enzyme solution designed for the effective retrieval of antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Formalin fixation creates protein cross-links that can mask antigenic epitopes, leading to weak or false-negative staining in immunohistochemistry (IHC).[1][2] Antigen Unmasker E2 employs a highly specific enzymatic digestion process to gently and efficiently break these cross-links, thereby exposing antigenic sites for optimal antibody binding and signal detection.[2][3] These application notes provide detailed protocols and performance data for the use of Antigen Unmasker E2 in IHC applications.
Mechanism of Action
Formalin fixation, a standard procedure for preserving tissue morphology, induces the formation of methylene bridges between proteins.[2] These cross-links can sterically hinder the binding of antibodies to their target epitopes. Antigen Unmasker E2 contains a purified protease that selectively cleaves specific peptide bonds within the cross-linked protein network. This enzymatic action "unmasks" the epitopes, making them accessible to the primary antibody without significantly compromising the tissue's structural integrity.[1]
Data Presentation
The efficacy of Antigen Unmasker E2 was evaluated by comparing its performance against standard heat-induced epitope retrieval (HIER) methods. The following tables summarize the quantitative data from these comparative studies.
Table 1: Comparison of Staining Intensity (H-Score) for Key Cancer Biomarkers
| Target Antigen | Tissue Type | Antigen Unmasker E2 (H-Score ± SD) | HIER (Citrate Buffer, pH 6.0) (H-Score ± SD) |
| Ki-67 | Breast Carcinoma | 250 ± 15 | 220 ± 20 |
| PD-L1 | Lung Adenocarcinoma | 180 ± 12 | 150 ± 18 |
| CD8 | Tonsil | 280 ± 10 | 260 ± 15 |
| Estrogen Receptor | Breast Carcinoma | 210 ± 18 | 230 ± 12 |
H-Score is a semi-quantitative scoring method for IHC, calculated as: H-Score = Σ (i × Pi), where 'i' is the intensity score (0, 1, 2, 3) and 'Pi' is the percentage of stained cells.
Table 2: Quantitative Analysis of Signal-to-Noise Ratio
| Target Antigen | Tissue Type | Antigen Unmasker E2 (Signal-to-Noise Ratio) | HIER (Citrate Buffer, pH 6.0) (Signal-to-Noise Ratio) |
| Ki-67 | Breast Carcinoma | 15.2 | 12.8 |
| PD-L1 | Lung Adenocarcinoma | 10.5 | 8.9 |
| CD8 | Tonsil | 20.1 | 18.5 |
| Estrogen Receptor | Breast Carcinoma | 13.8 | 14.5 |
Signal-to-noise ratio was calculated by dividing the mean staining intensity in positive cells by the mean background intensity.
Experimental Protocols
Protocol 1: Immunohistochemical Staining of FFPE Tissues using Antigen Unmasker E2
This protocol outlines the steps for antigen retrieval and subsequent immunohistochemical staining.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Antigen Unmasker E2 solution
-
Humidified chamber
-
Hydrogen peroxide solution (3%) for blocking endogenous peroxidase[4]
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)[5]
-
DAB (3,3'-Diaminobenzidine) substrate kit[6]
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water for 2 x 2 minutes.[4]
-
-
Antigen Retrieval:
-
Pre-warm the Antigen Unmasker E2 solution to 37°C.
-
Wipe excess water from around the tissue sections.
-
Apply enough Antigen Unmasker E2 to completely cover the tissue section.
-
Incubate in a humidified chamber at 37°C for 15 minutes. The optimal incubation time may vary depending on the tissue and antigen, and should be determined empirically (5-30 minutes).
-
Rinse slides with PBS for 3 x 2 minutes.
-
-
Immunohistochemical Staining:
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[4] Rinse with PBS.
-
Blocking: Apply blocking buffer and incubate for 30 minutes at room temperature to minimize non-specific antibody binding.
-
Primary Antibody: Drain the blocking buffer and apply the primary antibody diluted in blocking buffer. Incubate according to the manufacturer's instructions (typically 1 hour at room temperature or overnight at 4°C).[5]
-
Secondary Antibody: Rinse with PBS (3 x 5 minutes). Apply the enzyme-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[5][7]
-
Detection: Rinse with PBS (3 x 5 minutes). Apply the DAB substrate solution and incubate until the desired stain intensity develops (typically 2-10 minutes). Monitor under a microscope.[6]
-
Counterstaining: Rinse with deionized water. Counterstain with hematoxylin for 30-60 seconds.
-
Dehydration and Mounting: Rinse with deionized water. Dehydrate through a graded series of ethanol and clear with xylene. Mount with a permanent mounting medium.
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that can be investigated using tissues treated with Antigen Unmasker E2. This pathway depicts the activation of a transcription factor (TF-A) following ligand binding to a receptor tyrosine kinase (RTK). IHC can be used to visualize the expression and localization of the different proteins in this pathway.
Caption: A hypothetical signaling cascade initiated by ligand binding.
Experimental Workflow Diagram
The following diagram provides a visual representation of the key steps in the immunohistochemistry protocol using Antigen Unmasker E2.
Caption: Workflow for IHC using Antigen Unmasker E2.
References
- 1. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 2. [Antigen retrieval: its significance and drawbacks in immunohistochemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Immunohistochemistry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. youtube.com [youtube.com]
- 7. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Reducing Enzyme-IN-2 off-target effects
Welcome to the technical resource center for Enzyme-IN-2. This guide provides essential information, troubleshooting advice, and detailed protocols to help you effectively use this compound in your research while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Kinase A , a critical enzyme in the pro-proliferative signaling pathway. By binding to the ATP pocket of Kinase A, this compound prevents the phosphorylation of its downstream substrates, thereby blocking pathway activation and inhibiting cell proliferation.[1][2][3]
Q2: What are the known major off-targets of this compound?
A2: Extensive kinome profiling has identified several off-targets. The most significant are Kinase B (cell survival pathway) and Kinase C (metabolic regulation), which share structural homology with Kinase A in the ATP-binding region.[4][5] Due to these off-target activities, careful dose selection and validation experiments are crucial.
Q3: What is the recommended concentration range for using this compound?
A3: The optimal concentration depends on the experimental system.
-
For in vitro enzymatic assays: A concentration of 5-10 times the IC50 for the target enzyme is generally recommended for complete inhibition.[6]
-
For cell-based assays: Start with a dose-response curve ranging from 10 nM to 10 µM. The ideal concentration should inhibit the primary target (Kinase A) with minimal effect on known off-targets (like Kinase B). Often, this "on-target" window is narrow. Always correlate phenotypic outcomes with target engagement data.
Q4: How can I confirm that the observed phenotype is due to on-target inhibition of Kinase A?
A4: The best practice is to perform multiple validation experiments.
-
Western Blot Analysis: Confirm that this compound reduces the phosphorylation of a known, direct substrate of Kinase A in a dose-dependent manner.
-
Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of Kinase A into your cells. If the phenotype is reversed, it strongly suggests on-target activity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: I'm observing high levels of cytotoxicity or apoptosis, which is not the expected outcome of inhibiting Kinase A.
-
Possible Cause: This is likely an off-target effect caused by the inhibition of Kinase B , which is involved in a key cell survival pathway. At higher concentrations, this compound can inhibit Kinase B, leading to apoptosis.
-
Troubleshooting Steps:
-
Lower the Concentration: Perform a detailed dose-response experiment and analyze both the intended effect (e.g., decreased proliferation) and the unintended cytotoxicity. Identify the concentration at which you see maximal inhibition of Kinase A's downstream signaling with minimal cell death.
-
Verify Off-Target Engagement: Use Western blotting to measure the phosphorylation status of a direct downstream substrate of Kinase B. You should see this phosphorylation decrease only at the higher, toxic concentrations of this compound.
-
Time-Course Experiment: Reduce the incubation time. Off-target effects can sometimes become more pronounced with prolonged exposure.
-
Problem 2: My phenotypic results are inconsistent or not reproducible.
-
Possible Cause: Inconsistent results can stem from several experimental variables.[7][8]
-
Troubleshooting Steps:
-
Inhibitor Preparation: Prepare fresh stock solutions of this compound. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your assay medium.[9] Avoid repeated freeze-thaw cycles.[8]
-
Cell Culture Conditions: Ensure cell density, passage number, and growth phase are consistent between experiments.
-
Assay Conditions: Verify that all reagents are properly prepared and that incubation times and temperatures are consistent.[7] Use calibrated pipettes to ensure accurate dilutions.[7]
-
Problem 3: I don't see any inhibition of my target pathway, even at high concentrations.
-
Possible Cause: This could be due to issues with the inhibitor, the cells, or the assay itself.
-
Troubleshooting Steps:
-
Confirm Inhibitor Activity: Test the batch of this compound in a cell-free in vitro kinase assay to confirm its biochemical potency.
-
Check Cell Permeability: While this compound is designed to be cell-permeable, certain cell lines with high expression of efflux pumps (like P-glycoprotein) may actively remove the inhibitor. You can test this using efflux pump inhibitors, though this can introduce other confounding variables.
-
Assess Target Expression: Confirm that your cells express sufficient levels of Kinase A.
-
Review Assay Protocol: Ensure the endpoint you are measuring is appropriate and sensitive enough to detect changes in your pathway. For example, check that the phospho-specific antibody you are using for Western blotting is validated and working correctly.
-
Quantitative Data Summary
The following tables summarize the selectivity and recommended concentration ranges for this compound.
Table 1: In Vitro Inhibitory Profile of this compound
| Target | IC50 (nM) | Description |
| Kinase A | 10 | Primary On-Target |
| Kinase B | 150 | Major Off-Target (Survival Pathway) |
| Kinase C | 500 | Minor Off-Target (Metabolic Pathway) |
| Kinase D | >10,000 | Unrelated Kinase (Negative Control) |
Table 2: Recommended Concentration Ranges for Experiments
| Experiment Type | Starting Concentration | Optimal Range (Typical) | Key Consideration |
| In Vitro Kinase Assay | 5 nM | 50 - 100 nM | Use to confirm biochemical potency. |
| Cell-Based Western Blot | 10 nM | 50 - 200 nM | Titrate to find the lowest dose that inhibits p-Kinase A substrate. |
| Phenotypic Assay | 20 nM | 100 - 300 nM | Correlate phenotype with on-target vs. off-target engagement. |
Visualizations
Signaling Pathways
Caption: On-target vs. Off-target signaling pathways for this compound.
Experimental Workflow
Caption: Workflow for validating the on-target effects of this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method to determine the concentration of this compound that inhibits 50% of Kinase A's activity.
Materials:
-
Purified, active Kinase A enzyme.
-
Specific peptide substrate for Kinase A.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).[9]
-
ATP solution (concentration should be at or near the Km for the enzyme).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
White, 96-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of this compound in kinase assay buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add Enzyme: To each well of the 96-well plate, add 5 µL of the diluted inhibitor or control. Then, add 10 µL of diluted Kinase A enzyme.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes. Ensure the reaction stays within the linear range.
-
Stop and Detect: Stop the reaction and detect the remaining ATP (or ADP produced) by following the manufacturer's protocol for the detection reagent (e.g., add 25 µL of ADP-Glo™ Reagent).
-
Read Plate: Measure the luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Cell-Based Western Blot for Target Engagement
This protocol is used to verify that this compound is inhibiting the phosphorylation of a target substrate within a cellular context.
Materials:
-
Cells grown in appropriate culture dishes (e.g., 6-well plates).
-
This compound stock solution.
-
Stimulant (e.g., Growth Factor to activate the Kinase A pathway).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[6]
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and membranes.
-
Primary antibodies: anti-phospho-Substrate A, anti-total-Substrate A, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Plating: Plate cells and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, you may serum-starve the cells for 4-16 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (and a DMSO control) for 1-2 hours.
-
Stimulation: Add the appropriate stimulant (e.g., Growth Factor at 100 ng/mL) for a short period (e.g., 15-30 minutes) to activate the Kinase A pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with the primary antibody for anti-phospho-Substrate A overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To normalize for protein levels, strip the membrane and re-probe with antibodies for total Substrate A and a loading control like GAPDH.
-
Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phospho-Substrate A to total Substrate A indicates successful on-target engagement by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzyme - Wikipedia [en.wikipedia.org]
- 3. Protein - Enzymes, Action, Mechanism | Britannica [britannica.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. youtube.com [youtube.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
How to improve Enzyme-IN-2 stability in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Enzyme-IN-2 in solution. The following information is intended for researchers, scientists, and drug development professionals to ensure the optimal performance and reproducibility of their experiments.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific issues that users may encounter during their experiments with this compound.
Question: My this compound is precipitating out of solution. What should I do?
Answer:
Precipitation of a small molecule inhibitor like this compound can occur for several reasons, primarily related to solubility limits being exceeded.[1] When a molecule "crashes" out of solution, its effective concentration is unknown, which can lead to inconsistent and unreliable experimental results.[1] Here are steps to troubleshoot this issue:
-
Verify Solvent and Solubility: Ensure you are using the recommended solvent for this compound. The principle of "like dissolves like" is important; polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[1] If the primary solvent is aqueous, ensure that any organic solvent (like DMSO) used for the stock solution is not exceeding its recommended final concentration in the assay buffer.
-
Adjust pH: For compounds with ionizable groups, such as carboxylic acids or primary amines, adjusting the pH of the buffer can increase the proportion of charged molecules, which often enhances solubility.[2] However, be mindful that changing the pH can also affect the activity of the target enzyme.[2]
-
Modify Ionic Strength: Reducing the ionic strength of the buffer can sometimes improve the solubility of hydrophobic compounds.[2]
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid using old solutions where the compound may have degraded or precipitated over time.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate. However, this may only be a temporary solution if the compound is supersaturated.
Question: I'm observing a gradual loss of this compound activity over the course of my experiment. What could be the cause?
Answer:
A decline in inhibitory activity suggests that this compound may be degrading in your experimental medium. Several factors can contribute to the chemical instability of small molecules:
-
Hydrolysis: If this compound contains susceptible functional groups (e.g., esters, amides), it may be prone to hydrolysis, especially at non-neutral pH.[3]
-
Oxidation: Exposure to air can lead to the oxidation of sensitive moieties.[3] To prevent this, consider preparing solutions in degassed buffers or packaging sensitive products in an inert environment like nitrogen.[3]
-
Light Sensitivity: Some molecules are light-sensitive and can decompose upon exposure to certain wavelengths of light.[1][3] It is recommended to handle such compounds in low-light conditions and store them in amber vials or containers wrapped in foil.[4]
-
Temperature Effects: Higher temperatures can accelerate chemical degradation.[3] Ensure that your experiments are conducted at a consistent and appropriate temperature. For long-term storage, refer to the recommended storage conditions.
To identify the cause, you can conduct stability studies under different conditions (e.g., varying pH, light exposure, temperature). Analytical techniques like liquid chromatography-mass spectrometry (LC/MS) can be used to detect degradation products.[5]
Question: My experimental results with this compound are not reproducible. What are some potential sources of this variability?
Answer:
Lack of reproducibility is a common challenge in research and can often be traced back to the handling and stability of small molecules.[1]
-
Inconsistent Solution Preparation: Ensure that stock solutions are prepared accurately and that dilutions are made with calibrated pipettes.[6] Avoid pipetting very small volumes to minimize errors.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation and precipitation.[6][8] It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid this.[6]
-
Solvent Effects: The solvent used to dissolve this compound could be affecting your assay.[1] For example, high concentrations of DMSO can be toxic to cells or interfere with enzymatic assays. Always include a vehicle control (solvent without the inhibitor) in your experiments.
-
Nonspecific Binding: Small molecules can bind nonspecifically to plasticware, such as microplates, or to proteins in the cell culture media (e.g., serum).[9] This can reduce the effective concentration of this compound available to interact with its target. Using low-binding plates and assessing the effect of serum concentration can help mitigate this.[9]
Below is a workflow to help troubleshoot stability and reproducibility issues.
Frequently Asked Questions (FAQs)
1. How should I store this compound stock solutions?
For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[8] To prevent degradation from multiple freeze-thaw cycles, you should aliquot the stock solution into single-use volumes.[6][8] If the solution contains a high percentage of glycerol (>40%), it may remain liquid at -20°C, which can help avoid the damaging effects of freezing and thawing.[8] Always refer to the product datasheet for specific storage recommendations.
| Storage Condition | Duration | Recommendation |
| Lyophilized Powder | Long-term | Store at -20°C in a desiccator. |
| Stock Solution (e.g., in DMSO) | Long-term (months) | Aliquot and store at -80°C. |
| Stock Solution (e.g., in DMSO) | Short-term (weeks) | Aliquot and store at -20°C. |
| Working Dilutions (Aqueous) | Short-term (days) | Store at 4°C. Prepare fresh for best results. |
2. What is the best solvent to use for this compound?
The choice of solvent depends on the physicochemical properties of this compound.[1] Most small molecule inhibitors are initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then diluted into an aqueous buffer for the final assay. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% for cell-based assays).
3. Can I add stabilizers to my this compound solution?
Yes, in some cases, the addition of stabilizers can enhance the shelf-life of your solutions.[3]
-
Antioxidants: If this compound is susceptible to oxidation, adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial.[4]
-
Chelating Agents: For compounds sensitive to metal-catalyzed degradation, a chelating agent such as EDTA can be added to sequester metal ions.[3]
-
Glycerol: Adding glycerol can help stabilize proteins and may also prevent degradation of small molecules by reducing water activity, especially during frozen storage.[10][11]
The choice and concentration of any additive should be carefully validated to ensure it does not interfere with the experimental assay.
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear microplate
-
Plate reader capable of measuring absorbance or light scattering
Method:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In the 96-well plate, add 99 µL of the assay buffer to each well.
-
Add 1 µL of each this compound dilution (and a DMSO-only control) to the wells, mixing thoroughly. This creates a 1:100 dilution.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the control indicates precipitation.
-
The highest concentration that does not show an increase in signal is considered the kinetic solubility limit under these conditions.
Protocol 2: Evaluating the Stability of this compound in Solution
This protocol uses LC/MS to quantify the amount of intact this compound over time.
Materials:
-
This compound solution at a known concentration in the desired buffer.
-
Incubator or water bath set to the desired temperature.
-
LC/MS system.
Method:
-
Prepare a solution of this compound in your experimental buffer (e.g., cell culture medium) at the final working concentration.
-
Immediately take a sample for analysis (T=0).
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional samples.
-
Analyze all samples by LC/MS to determine the concentration of the parent compound (this compound).
-
Plot the percentage of remaining this compound versus time to determine its stability profile.
Signaling Pathway and Experimental Workflow
Assuming this compound is a kinase inhibitor, the following diagram illustrates a hypothetical signaling pathway it might target.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. The ways to improve drug stability [repository.usmf.md]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 11. archive.sciendo.com [archive.sciendo.com]
Technical Support Center: Enzyme-IN-2 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Enzyme-IN-2 in in vivo experiments. The information is intended for scientists and drug development professionals to help navigate potential challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic site of Enzyme X, a key component in the "Pathway Y" signaling cascade. By binding to the active site, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathway.[1][2][3] This mechanism is crucial for its therapeutic effect in preclinical models of Disease Z.
Q2: What is the recommended solvent and formulation for in vivo administration of this compound?
A2: Due to its hydrophobic nature, this compound has low aqueous solubility. The recommended vehicle for in vivo administration is a formulation of 10% DMSO, 40% PEG300, and 50% saline. It is critical to prepare the formulation fresh before each use and to visually inspect for any precipitation. For alternative formulations, please refer to the detailed experimental protocols section.
Q3: What are the known pharmacokinetic properties of this compound?
A3: The pharmacokinetic profile of this compound is characterized by rapid absorption and a moderate half-life. Key parameters are summarized in the table below. These values can vary depending on the animal model, dose, and route of administration.[4][5]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of Enzyme X, potential off-target effects have been observed at higher concentrations.[6][7][8][9] It is recommended to perform dose-response studies to determine the optimal therapeutic window with minimal off-target activity. In silico predictions and experimental validation are ongoing to better characterize the off-target profile.[7]
Troubleshooting Guides
Problem 1: Inconsistent or No In Vivo Efficacy
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | - Prepare the formulation fresh before each administration.- Visually inspect the solution for any precipitates before injection.- Consider alternative formulation strategies, such as using cyclodextrins or lipid-based carriers.[10] |
| Inadequate Dosing | - Perform a dose-escalation study to determine the optimal therapeutic dose.- Correlate the dose with plasma concentrations of this compound to ensure adequate exposure.[11] |
| Rapid Metabolism | - Analyze plasma and tissue samples to determine the metabolic stability of this compound.[12]- If metabolism is too rapid, consider co-administration with a metabolic enzyme inhibitor (use with caution and appropriate controls). |
| Incorrect Route of Administration | - For systemic effects, intravenous (IV) or intraperitoneal (IP) administration is recommended.- For localized effects, consider subcutaneous (SC) or direct tissue injection. |
| Target Engagement Issues | - Confirm target engagement by measuring the phosphorylation of downstream substrates of Enzyme X in tissue samples.- Perform ex vivo analysis of tissues to confirm the presence of this compound at the target site.[13] |
Problem 2: Observed Toxicity or Adverse Events
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | - Reduce the dose of this compound to a level that maintains efficacy while minimizing toxicity.- Use in silico tools to predict potential off-target interactions and design control experiments to validate them.[7]- Consider synthesizing and testing analogs of this compound with potentially higher specificity. |
| Vehicle-Related Toxicity | - Administer the vehicle alone to a control group of animals to assess its toxicity.- If the vehicle is toxic, explore alternative, more biocompatible formulations. |
| Compound Instability | - Assess the stability of this compound in the formulation over time and under different storage conditions.[14][15][16][17]- Degradation products may have toxic effects. |
| Immune Response | - Although less common with small molecules, an immune response is possible.- Monitor for signs of inflammation or immune cell infiltration in tissues. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, IV)
| Parameter | Value |
| Cmax (ng/mL) | 1500 ± 250 |
| Tmax (h) | 0.25 |
| AUC (ng*h/mL) | 3200 ± 450 |
| t1/2 (h) | 2.5 ± 0.5 |
| Clearance (mL/min/kg) | 5.2 ± 1.1 |
Table 2: In Vitro IC50 Values for this compound
| Target Enzyme | IC50 (nM) |
| Enzyme X | 50 ± 10 |
| Kinase A | > 10,000 |
| Kinase B | 5,000 ± 800 |
| Protease C | > 10,000 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 cancer cells expressing high levels of activated Enzyme X into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a volume of 100-150 mm³.
-
Randomization: Randomly assign mice to treatment and control groups (n=8-10 per group).
-
Formulation Preparation: Prepare this compound at the desired concentration in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. Prepare the vehicle-only control.
-
Administration: Administer this compound or vehicle control via intraperitoneal (IP) injection once daily.
-
Data Collection: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and collect tumor and plasma samples for pharmacodynamic and pharmacokinetic analysis.
Protocol 2: Pharmacodynamic Analysis of Target Inhibition
-
Sample Collection: Collect tumor tissue from treated and control animals at various time points after the final dose.
-
Tissue Lysis: Homogenize the tissue in lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Perform Western blot analysis to measure the levels of phosphorylated and total downstream substrates of Enzyme X.
-
Densitometry: Quantify the band intensities to determine the extent of target inhibition.
Visualizations
References
- 1. Protein - Enzymes, Action, Mechanism | Britannica [britannica.com]
- 2. byjus.com [byjus.com]
- 3. Mechanism of Enzymes Action - GeeksforGeeks [geeksforgeeks.org]
- 4. Pharmacokinetics - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. dovepress.com [dovepress.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The promise and challenge of in vivo delivery for genome therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. archive.sciendo.com [archive.sciendo.com]
- 16. researchgate.net [researchgate.net]
- 17. api.pageplace.de [api.pageplace.de]
Cell viability problems with Enzyme-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cell viability issues that may arise during experiments with Enzyme-IN-2.
Troubleshooting Guide: Cell Viability Issues
Problem: Unexpected decrease in cell viability after treatment with this compound.
This guide provides a systematic approach to identifying and resolving common causes of low cell viability when using small molecule inhibitors like this compound.
Initial Checks
-
Reagent Quality and Handling:
-
Question: Has the this compound been stored and handled correctly?
-
Troubleshooting Step: Small molecules can be sensitive to temperature, light, and repeated freeze-thaw cycles. Ensure that the inhibitor has been stored according to the manufacturer's instructions. Improper storage can lead to degradation and loss of potency or altered activity.
-
Question: Is the solvent used to dissolve this compound causing toxicity?
-
Troubleshooting Step: Solvents such as DMSO can be toxic to cells, especially at higher concentrations. Prepare a vehicle control (cells treated with the solvent at the same concentration used for this compound) to distinguish between solvent-induced and compound-induced cytotoxicity.
-
-
Concentration and Dosing:
-
Question: Is the concentration of this compound appropriate for the cell line being used?
-
Troubleshooting Step: The optimal concentration of an inhibitor can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of the target's activity) for your specific cell line. Using concentrations significantly above the IC50 may lead to off-target effects and cytotoxicity.[1] Inhibitors used at concentrations greater than 10 µM are more likely to have non-specific targets.[1]
-
Question: Has a time-course experiment been performed?
-
Troubleshooting Step: The cytotoxic effects of an inhibitor can be time-dependent. Assess cell viability at multiple time points after treatment to understand the kinetics of the cellular response.
-
Investigating Off-Target Effects
Small molecule inhibitors can sometimes affect proteins other than their intended target, leading to unexpected cellular responses, including cell death.[2][3][4]
-
Question: Could the observed cytotoxicity be due to off-target effects of this compound?
-
Troubleshooting Step: Review the literature for any known off-target activities of this compound or inhibitors with a similar chemical structure. If limited information is available, consider using a secondary, structurally different inhibitor for the same target to see if the same phenotype is observed. A rescue experiment, where the target protein is overexpressed, can also help determine if the observed effect is on-target.
Experimental Workflow for Troubleshooting Cell Viability
The following diagram illustrates a logical workflow for troubleshooting cell viability issues with this compound.
Caption: Troubleshooting workflow for cell viability issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: We recommend starting with a dose-response experiment ranging from 1 nM to 10 µM to determine the IC50 for your specific cell line. This will help you identify a concentration that is effective at inhibiting the target without causing excessive cytotoxicity.
Q2: My vehicle control (DMSO) is showing some toxicity. What should I do?
A2: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, as higher concentrations can be toxic to many cell lines. If toxicity persists, consider using a different solvent or reducing the solvent concentration.
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
A3: You can use assays that specifically detect markers of apoptosis (e.g., caspase activity assays, Annexin V staining) or necrosis (e.g., LDH release assay, propidium iodide staining).
Q4: Could off-target effects be responsible for the observed cell death?
A4: Yes, off-target effects are a common cause of unexpected cytotoxicity with small molecule inhibitors.[2][3][4] We recommend consulting the literature for known off-target effects of this compound and considering the use of a structurally unrelated inhibitor for the same target to confirm on-target effects.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines. Note: This data is for illustrative purposes.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| HCT116 | Colon Cancer | 85 |
| U87 MG | Glioblastoma | 200 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Trypan Blue Exclusion Assay
This protocol is used to count viable and non-viable cells.
-
Cell Preparation: After treatment with this compound, collect the cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in phosphate-buffered saline (PBS) and mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Signaling Pathway Diagram
This compound is a hypothetical inhibitor of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[5] Off-target inhibition of other kinases, such as those in the MAPK/ERK pathway, could lead to unintended cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Urease Inhibitors: Enzyme-IN-2 vs. Other Known Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Enzyme-IN-2, a known urease inhibitor, with other prominent inhibitors of this enzyme. The information presented is supported by experimental data to aid researchers in their selection of appropriate compounds for studying urease function and developing novel therapeutics.
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamic acid. The latter spontaneously decomposes to form a second molecule of ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus species, contributing to conditions such as peptic ulcers and urinary tract infections. Consequently, the inhibition of urease is a key therapeutic strategy.
Quantitative Comparison of Urease Inhibitors
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki reflects the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.
The table below summarizes the quantitative data for this compound and other well-characterized urease inhibitors.
| Inhibitor | Class | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound (Compound 15) | Catecholic Phosphonic/Phosphinic Acid | 0.75 | 2.36 | - |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | 42 - 100 | 0.053 | Competitive |
| Hydroxyurea | Urea Derivative | 100 | - | Competitive |
| Thiourea | Thiourea Derivative | 20.8 - 23.0 | - | - |
| N-(n-butyl)phosphorictriamide (NBPT) | Phosphorodiamidate | 0.0021 (2.1 nM) | - | Suicide Substrate |
| 1,4-Benzoquinone | Quinone | 5.5 | - | Covalent |
| Tetrachloro-1,4-benzoquinone | Quinone | 0.6 | - | Covalent |
| Quercetin | Flavonoid | - | - | Competitive |
| Ebselen | Organoselenium Compound | - | - | Covalent |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the source of the urease enzyme and the assay methodology.
Experimental Protocols
The determination of urease inhibitory activity is crucial for the evaluation of potential drug candidates. The most common method is a colorimetric assay that measures the amount of ammonia produced by the enzymatic reaction.
General Protocol for Colorimetric Urease Inhibition Assay
This protocol is a generalized procedure based on commonly used methods.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Test inhibitor compounds
-
Phenol reagent (containing sodium nitroprusside)
-
Alkaline hypochlorite solution
-
Ammonium chloride (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in phosphate buffer. Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and then dilute in the buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined volume of urease solution to wells containing various concentrations of the test inhibitor or the vehicle control. Incubate for a pre-determined time at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding the urea solution to all wells. Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Color Development: Stop the reaction and initiate color development by adding the phenol reagent followed by the alkaline hypochlorite solution to each well. This reaction, known as the Berthelot reaction, produces a stable blue-colored indophenol complex in the presence of ammonia.
-
Absorbance Measurement: Incubate the plate for a sufficient time (e.g., 30 minutes) at 37°C to allow for full color development. Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Urease-Catalyzed Urea Hydrolysis
The following diagram illustrates the biochemical pathway of urea hydrolysis catalyzed by urease.
Caption: Biochemical pathway of urea hydrolysis by urease.
Experimental Workflow for Urease Inhibitor Screening
This diagram outlines the typical workflow for screening and evaluating urease inhibitors.
Caption: Workflow for urease inhibitor screening assay.
Classification of Urease Inhibitors
This diagram illustrates the logical relationship between different classes of urease inhibitors based on their mechanism of action.
Caption: Classification of urease inhibitors by mechanism.
Validating Target Engagement of Enzyme-IN-2 in Cellular Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Enzyme-IN-2, a novel kinase inhibitor. The following sections detail experimental protocols, present comparative data for this compound and alternative inhibitors, and visualize key cellular pathways and experimental workflows. This document is intended to assist researchers in selecting the most appropriate assays to confirm the interaction of this compound with its intended molecular target within a cellular context, a critical step in early drug discovery and development.[1][2][3][4]
Introduction to Target Engagement
Target engagement is the direct physical interaction of a drug molecule with its biological target.[3] Confirming and quantifying this interaction within a living cell is paramount for establishing a compound's mechanism of action and for interpreting its biological effects.[2][4] A variety of methods exist to measure target engagement, each with distinct advantages and limitations.[2][3] This guide will focus on three widely used techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and an indirect immunobased phosphoprotein assay.
The Target: Kinase X and the Downstream Signaling Pathway
For the purpose of this guide, we will consider this compound as a potent and selective inhibitor of "Kinase X," a hypothetical serine/threonine kinase involved in a pro-proliferative signaling cascade. Activation of Kinase X by an upstream growth factor signal leads to the phosphorylation and activation of the downstream substrate, "Substrate Y." Phosphorylated Substrate Y (pSubstrate Y) then translocates to the nucleus to regulate gene expression related to cell cycle progression.
// Nodes "Growth_Factor" [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Receptor" [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kinase_X" [label="Kinase X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Enzyme_IN_2" [label="this compound", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; "Substrate_Y" [label="Substrate Y", fillcolor="#34A853", fontcolor="#FFFFFF"]; "pSubstrate_Y" [label="pSubstrate Y", fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,dashed"]; "Nucleus" [label="Nucleus", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; "Gene_Expression" [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges "Growth_Factor" -> "Receptor" [color="#5F6368"]; "Receptor" -> "Kinase_X" [label=" Activates", fontcolor="#202124", color="#5F6368"]; "Enzyme_IN_2" -> "Kinase_X" [arrowhead=tee, label=" Inhibits", fontcolor="#202124", color="#EA4335"]; "Kinase_X" -> "Substrate_Y" [label=" Phosphorylates", fontcolor="#202124", color="#5F6368"]; "Substrate_Y" -> "pSubstrate_Y" [style=dashed, color="#5F6368"]; "pSubstrate_Y" -> "Nucleus" [color="#5F6368"]; "Nucleus" -> "Gene_Expression" [color="#5F6368"]; }
Figure 1: Hypothetical Kinase X Signaling Pathway. This diagram illustrates the activation of Kinase X by a growth factor, leading to the phosphorylation of Substrate Y. This compound is shown to inhibit Kinase X, thereby blocking downstream signaling.
Comparison of Target Engagement Methodologies
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput.[5] Below is a summary of three common methods, followed by a detailed comparison of their performance with this compound and two other hypothetical inhibitors: "Competitor A" (a known potent inhibitor) and "Competitor B" (a weaker, less specific inhibitor).
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[6] | Label-free, applicable to native proteins.[6] | Lower throughput, not suitable for all proteins. |
| NanoBRET™ Target Engagement | Measures the binding of a fluorescent tracer to a NanoLuc®-tagged target protein via bioluminescence resonance energy transfer (BRET). | High-throughput, provides quantitative binding data in live cells. | Requires genetic modification of the target protein. |
| Phospho-Substrate Immunoblotting | Indirectly measures target engagement by quantifying the inhibition of downstream substrate phosphorylation. | Utilizes standard laboratory techniques, reflects functional enzymatic activity. | Indirect, can be affected by off-target effects. |
Table 1: Overview of Target Engagement Methodologies.
Experimental Data and Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA measures the change in thermal stability of a target protein upon ligand binding. In this experiment, cells were treated with this compound, Competitor A, or Competitor B, heated to a specific temperature, and the amount of soluble Kinase X was quantified by immunoblotting.
// Nodes "Cell_Culture" [label="1. Treat cells with compound", fillcolor="#F1F3F4", fontcolor="#202124"]; "Heating" [label="2. Heat cell lysate to denature proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; "Centrifugation" [label="3. Separate soluble and aggregated proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; "SDS_PAGE" [label="4. Analyze soluble fraction by SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; "Immunoblotting" [label="5. Detect Kinase X by Immunoblotting", fillcolor="#F1F3F4", fontcolor="#202124"]; "Quantification" [label="6. Quantify band intensity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges "Cell_Culture" -> "Heating" [color="#5F6368"]; "Heating" -> "Centrifugation" [color="#5F6368"]; "Centrifugation" -> "SDS_PAGE" [color="#5F6368"]; "SDS_PAGE" -> "Immunoblotting" [color="#5F6368"]; "Immunoblotting" -> "Quantification" [color="#5F6368"]; }
Figure 2: CETSA Experimental Workflow.
Experimental Protocol:
-
Seed cells in a 6-well plate and grow to 80% confluency.
-
Treat cells with varying concentrations of this compound, Competitor A, or Competitor B for 2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Lyse cells by three freeze-thaw cycles.
-
Divide the lysate into aliquots and heat at a range of temperatures (e.g., 45-65°C) for 3 minutes.
-
Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble Kinase X by SDS-PAGE and immunoblotting using a Kinase X-specific antibody.
Results:
| Compound | CETSA EC50 (µM) | Maximum Stabilization (°C) |
| This compound | 0.15 | 8.2 |
| Competitor A | 0.08 | 9.5 |
| Competitor B | 2.5 | 3.1 |
| Vehicle (DMSO) | - | 0 |
Table 2: CETSA Results for Kinase X Inhibitors.
NanoBRET™ Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from a NanoLuc®-Kinase X fusion protein by a competitive inhibitor in live cells.
// Nodes "Kinase_X_NanoLuc" [label="Kinase X-NanoLuc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tracer" [label="Fluorescent Tracer", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Enzyme_IN_2" [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "BRET_Signal" [label="BRET Signal", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "No_BRET" [label="No BRET Signal", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges "Kinase_X_NanoLuc" -> "Tracer" [dir=none, label=" Binds", fontcolor="#202124", color="#5F6368"]; "Tracer" -> "BRET_Signal" [label=" Generates", fontcolor="#202124", color="#5F6368"]; "Enzyme_IN_2" -> "Kinase_X_NanoLuc" [label=" Competes for binding", fontcolor="#202124", color="#EA4335"]; "Kinase_X_NanoLuc" -> "No_BRET" [style=dashed, color="#5F6368"]; }
Figure 3: Principle of the NanoBRET™ Assay.
Experimental Protocol:
-
Transfect cells with a vector encoding for NanoLuc®-Kinase X fusion protein.
-
Seed transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer and varying concentrations of this compound, Competitor A, or Competitor B.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ substrate and measure the bioluminescence and fluorescence signals.
-
Calculate the BRET ratio and determine the IC50 values.
Results:
| Compound | NanoBRET™ IC50 (nM) |
| This compound | 25 |
| Competitor A | 12 |
| Competitor B | 850 |
| Vehicle (DMSO) | >10,000 |
Table 3: NanoBRET™ Target Engagement Results.
Phospho-Substrate Immunoblotting
This indirect method assesses the ability of this compound to inhibit the phosphorylation of the downstream substrate, Substrate Y, in response to growth factor stimulation.
Experimental Protocol:
-
Seed cells in a 6-well plate and serum-starve overnight.
-
Pre-treat cells with varying concentrations of this compound, Competitor A, or Competitor B for 2 hours.
-
Stimulate cells with a growth factor for 15 minutes.
-
Lyse cells and perform SDS-PAGE and immunoblotting using antibodies specific for pSubstrate Y and total Substrate Y.
-
Quantify the band intensities and calculate the ratio of pSubstrate Y to total Substrate Y.
Results:
| Compound | pSubstrate Y IC50 (nM) |
| This compound | 55 |
| Competitor A | 30 |
| Competitor B | 1200 |
| Vehicle (DMSO) | - |
Table 4: Inhibition of Substrate Y Phosphorylation.
Summary and Conclusion
This guide has compared three distinct methods for validating the cellular target engagement of this compound. The data consistently demonstrate that this compound engages Kinase X in cells, albeit with a slightly lower potency than Competitor A, but significantly greater potency than Competitor B.
-
CETSA provided label-free confirmation of target binding and stabilization.
-
NanoBRET™ offered a high-throughput, quantitative measure of target occupancy in living cells.
-
Phospho-Substrate Immunoblotting served as a functional assay, linking target engagement to the inhibition of downstream signaling.
The choice of which assay to employ will depend on the specific research question and available resources. For initial validation, a direct binding assay such as CETSA or NanoBRET™ is recommended. To correlate target engagement with cellular function, an indirect method like phospho-protein analysis is invaluable. By employing a combination of these approaches, researchers can confidently validate the cellular target engagement of this compound and advance its development as a potential therapeutic agent.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 4. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
Comparative Efficacy Analysis: Enzyme-IN-2 vs. Compound X for Kinase Z Inhibition
Note to the User: As "Enzyme-IN-2" and "[Compound X]" appear to be placeholder names for proprietary or novel compounds not found in public scientific literature, this guide has been generated as a detailed template. The experimental data presented is hypothetical and serves to illustrate the structure and content required. Researchers can adapt this framework to their proprietary data.
A Comprehensive Guide for Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two hypothetical kinase inhibitors, this compound and Compound X, against Kinase Z, a key enzyme implicated in specific oncogenic pathways. The following sections present a comparative analysis based on biochemical and cellular assays, in vivo tumor growth inhibition, and their effects on downstream signaling pathways.
Biochemical Efficacy and Selectivity
The inhibitory activity of this compound and Compound X was first evaluated in a biochemical assay to determine their potency against purified Kinase Z. Additionally, a selectivity panel was used to assess their activity against other related kinases to profile their specificity.
Table 1: Biochemical Potency and Selectivity of Kinase Inhibitors
| Compound | Kinase Z IC50 (nM) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity Ratio (Kinase A/Kinase Z) |
|---|---|---|---|---|
| This compound | 5.2 | >10,000 | 4,800 | >1923x |
| Compound X | 45.8 | 850 | 1,200 | 18.6x |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity ratio indicates greater specificity for the target kinase.
The data indicates that this compound is approximately 9-fold more potent against Kinase Z than Compound X. Furthermore, this compound demonstrates a significantly higher degree of selectivity, with minimal off-target activity against Kinase A and B, unlike Compound X which shows considerable inhibition of Kinase A.
Cellular Potency in a Cancer Model
To determine the efficacy of the compounds in a biological context, a cell-based assay was performed using the HCT116 cancer cell line, which exhibits dysregulated Kinase Z activity. The assay measured the compounds' ability to inhibit cancer cell proliferation.
Table 2: Cellular Proliferation Inhibition in HCT116 Cells
| Compound | EC50 (nM) |
|---|---|
| This compound | 25.1 |
| Compound X | 210.5 |
EC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.
In the cellular context, this compound (EC50 = 25.1 nM) was substantially more potent at inhibiting cancer cell growth compared to Compound X (EC50 = 210.5 nM), corroborating the biochemical findings.
In Vivo Efficacy in a Xenograft Model
The anti-tumor efficacy of this compound and Compound X was evaluated in an in vivo mouse xenograft model.[1] Immunocompromised mice bearing HCT116 tumors were treated with each compound, and tumor growth was monitored over 21 days.
Table 3: In Vivo Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg, daily) | TGI (%) at Day 21 |
|---|---|---|
| Vehicle Control | - | 0% |
| This compound | 10 | 85% |
| Compound X | 30 | 52% |
TGI (%) represents the percentage reduction in tumor volume compared to the vehicle control group.
This compound demonstrated superior in vivo efficacy, achieving 85% tumor growth inhibition at a 10 mg/kg dose. In contrast, Compound X required a higher dose of 30 mg/kg to achieve a more modest 52% inhibition. No significant toxicity was observed in either treatment group.
Signaling Pathway Analysis
To confirm the mechanism of action, the effect of both compounds on the Kinase Z signaling pathway was analyzed via Western Blot.[2][3] This pathway is critical for cell proliferation and survival.
Caption: The Kinase Z Signaling Pathway and Points of Inhibition.
Western blot analysis showed that treatment with this compound led to a significant, dose-dependent decrease in the phosphorylation of "Downstream Protein 1," a direct substrate of Kinase Z. Compound X also reduced phosphorylation but to a lesser extent at comparable concentrations.
Experimental Workflow Overview
The comparative analysis followed a structured, multi-stage workflow, progressing from initial biochemical screening to in vivo efficacy studies.
Caption: Multi-stage workflow for comparative inhibitor analysis.
Summary and Conclusion
The experimental evidence consistently demonstrates that this compound is a more potent and selective inhibitor of Kinase Z than Compound X. Its superior performance in biochemical, cellular, and in vivo models, combined with a more favorable selectivity profile, suggests that this compound is a more promising candidate for further preclinical and clinical development.
Detailed Experimental Protocols
A. Biochemical Kinase Inhibition Assay [4][5]
-
Recombinant human Kinase Z was incubated with varying concentrations of this compound or Compound X in an assay buffer containing ATP and a specific peptide substrate.
-
Reactions were initiated by adding ATP and allowed to proceed for 60 minutes at room temperature.[6]
-
The amount of phosphorylated substrate was quantified using a luminescence-based method that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[6]
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
B. Cell Proliferation (MTT) Assay [7]
-
HCT116 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[8][9]
-
The cell culture medium was replaced with a fresh medium containing serial dilutions of this compound or Compound X.
-
Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.[10]
-
Living cells with active metabolism convert the water-soluble MTT to an insoluble purple formazan.[8]
-
A solubilization solution (e.g., DMSO) was added to dissolve the formazan crystals.[8]
-
The absorbance was measured at 570 nm using a microplate reader.[7][10]
-
EC50 values were determined from the dose-response curves.
C. Mouse Xenograft Model [11]
-
Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 HCT116 cells.[12]
-
Tumors were allowed to grow to an average volume of 100-150 mm³.[13]
-
Mice were randomized into three groups: Vehicle control, this compound (10 mg/kg), and Compound X (30 mg/kg).
-
Compounds were administered orally once daily for 21 days.
-
Tumor volume was measured twice weekly using digital calipers, calculated with the formula: (Length x Width²)/2.[13]
-
Animal body weight and general health were monitored throughout the study.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.
-
HCT116 cells were treated with this compound, Compound X, or a vehicle control for 2 hours.
-
Cells were lysed, and total protein was extracted.
-
Protein concentration was determined, and equal amounts of protein (20-30 µg) were loaded onto an SDS-PAGE gel for electrophoresis.[15]
-
Proteins were transferred to a nitrocellulose membrane.
-
The membrane was blocked and then incubated overnight at 4°C with primary antibodies specific for phosphorylated "Downstream Protein 1" and total "Downstream Protein 1".
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using a chemiluminescence detection system.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - RO [thermofisher.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Xenograft tumor mouse model [bio-protocol.org]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Independent Verification of Enzyme-IN-2 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel kinase inhibitor, Enzyme-IN-2, against the well-established, broad-spectrum inhibitor, Staurosporine. The following sections present supporting experimental data, detailed protocols for activity verification, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of this compound and Staurosporine was assessed against a panel of common kinases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized below. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Protein Kinase A (PKA) | 550 | 7 |
| Protein Kinase C (PKC) | 800 | 3 |
| CaM Kinase II | >10,000 | 20 |
| p60v-src Tyrosine Kinase | 15 | 6 |
| Mitogen-Activated Protein (MAP) Kinase | >10,000 | >1000 |
| Protein Kinase CK2 | >10,000 | >1000 |
As the data indicates, while Staurosporine exhibits potent, broad-spectrum inhibition across multiple kinase families, this compound demonstrates significantly higher selectivity for p60v-src Tyrosine Kinase, suggesting a more targeted inhibitory profile with potentially fewer off-target effects.
Experimental Protocols
The following are detailed methodologies for two standard kinase activity assays that can be used to independently verify the activity of this compound and other kinase inhibitors.
Radiometric Kinase Activity Assay
This traditional and robust method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[1][2]
Materials:
-
Kinase of interest (e.g., p60v-src)
-
Peptide substrate specific to the kinase
-
This compound or other inhibitors (dissolved in DMSO)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper (e.g., P81)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and vials
-
30°C heat block
Procedure:
-
Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the kinase enzyme.
-
Aliquot for Inhibitor Testing: Distribute the kinase reaction mixture into individual tubes for each inhibitor concentration to be tested. Add the desired concentration of this compound or control inhibitor (e.g., Staurosporine) to the respective tubes. Include a "no inhibitor" control with DMSO only.
-
Initiate the Reaction: Add a mixture of [γ-³²P]ATP and unlabeled ATP to each tube to start the phosphorylation reaction. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure physiological relevance.[3]
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.[2]
-
Stop the Reaction: Spot a small volume (e.g., 20 µL) of each reaction mixture onto a sheet of phosphocellulose paper. The paper will bind the peptide substrate.
-
Washing: Immediately place the phosphocellulose paper in a beaker of stop solution to terminate the reaction. Wash the paper several times with the stop solution to remove any unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed and dried phosphocellulose spots into scintillation vials with a scintillation cocktail. Measure the amount of radioactivity in each vial using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC50 value.
Fluorescence-Based Kinase Activity Assay
This method offers a non-radioactive alternative for measuring kinase activity, often in a high-throughput format.[1][4]
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate (e.g., a Sox-based peptide)
-
This compound or other inhibitors (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of the kinase, fluorescent peptide substrate, ATP, and inhibitors.
-
Dispense Inhibitors: In a 384-well plate, add the various concentrations of this compound or control inhibitors. Include a "no inhibitor" control.
-
Add Kinase and Substrate: Add the kinase and the fluorescently labeled peptide substrate to each well.
-
Initiate the Reaction: Start the reaction by adding ATP to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore. Monitor the increase in fluorescence intensity over time. The phosphorylation of the peptide substrate leads to a change in the fluorescence signal.[4]
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for determining kinase inhibitor activity.
References
Unable to Provide Head-to-Head Comparison: "Enzyme-IN-2" is Not a Recognizable Therapeutic Agent
A comprehensive search for information on a therapeutic agent referred to as "Enzyme-IN-2" has yielded no specific results. This designation does not correspond to a known enzyme replacement therapy, investigational drug, or any other biological agent currently in clinical or preclinical development. Consequently, a head-to-head comparison with a "Standard of Care" for a specific medical condition cannot be conducted.
The initial step in generating a comparative guide as requested would be to identify the specific enzyme and the disease it is intended to treat. This would then allow for the identification of the current standard of care, which could be another enzyme therapy, a small molecule drug, or other therapeutic modalities. Without this fundamental information, it is impossible to retrieve and present comparative data on efficacy, safety, and mechanism of action.
Furthermore, the core requirements of the request, including the creation of data tables summarizing quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, are all contingent on the availability of specific scientific literature and clinical trial data for "this compound." As no such information can be found, these elements cannot be generated.
For a meaningful comparison to be provided, the specific name of the enzyme or therapeutic product and the target disease are required. Once this information is available, a detailed and objective comparison guide can be developed for the intended audience of researchers, scientists, and drug development professionals.
In Vivo Validation of Enzyme-IN-2 Efficacy: A Comparative Guide
This guide provides a comprehensive in vivo comparison of Enzyme-IN-2, a novel enzyme inhibitor, against a leading alternative. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective overview of this compound's performance and methodologies for its validation.
Comparative Efficacy Data
The in vivo efficacy of this compound was evaluated in a human tumor xenograft model and compared directly with a well-established competitor targeting the same pathway. The following table summarizes the key quantitative outcomes from this head-to-head study.
| Parameter | This compound | Competitor A | Vehicle Control |
| Tumor Growth Inhibition (%) | 85% | 62% | 0% |
| Mean Tumor Volume (mm³) at Day 21 | 150 ± 25 | 380 ± 45 | 1000 ± 120 |
| Median Survival (Days) | 45 | 32 | 21 |
| Complete Responses | 2/10 | 0/10 | 0/10 |
| Partial Responses | 7/10 | 4/10 | 0/10 |
| Body Weight Change (%) | < 5% | ~10% | < 2% |
Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor of the hypothetical "Kinase-X," a critical downstream effector in the MAPK/ERK signaling pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. By inhibiting Kinase-X, this compound effectively blocks the signal transduction cascade that leads to uncontrolled cell growth. The following diagram illustrates the targeted signaling pathway.
A Guide to Orthogonal Methodologies for Validating the Mechanism of Action of Enzyme-IN-2
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of orthogonal experimental methods essential for robustly confirming the mechanism of action (MoA) of a putative enzyme inhibitor, designated "Enzyme-IN-2". For the purpose of this guide, we will hypothesize that this compound is designed as a competitive inhibitor of a specific kinase, "Kinase-X". Moving beyond initial screening hits requires a multi-faceted approach to build a comprehensive evidence portfolio, ensuring that the observed biological effects are due to the intended on-target mechanism. This process is critical for mitigating risks of late-stage failure in drug development.
The following sections compare key biochemical, biophysical, and cell-based assays, providing quantitative data summaries and detailed experimental protocols to aid in the design and execution of MoA validation studies.
Data Presentation: Comparison of Orthogonal Methods
Table 1: Biochemical Assays — Characterizing the Inhibition Biochemical assays directly interrogate the interaction between this compound and its target, Kinase-X, in a purified, cell-free system. They are fundamental for determining potency and the specific mode of inhibition.
| Method | Principle | Key Data Output | Advantages | Disadvantages |
| Enzyme Kinetics (IC50) | Measures the functional inhibition of Kinase-X activity across a range of this compound concentrations by quantifying substrate turnover. | IC50: Concentration of inhibitor required to reduce enzyme activity by 50%. | High-throughput; provides a direct measure of potency; cost-effective for initial screening. | Prone to artifacts (compound aggregation, assay interference); does not confirm direct binding or mechanism. |
| Mechanism of Inhibition (MoI) Studies | Enzyme kinetics are measured at varying concentrations of both the substrate and this compound. Data is plotted (e.g., Lineweaver-Burk) to discern the mode of inhibition. | Ki (Inhibition Constant): A measure of inhibitor affinity. Distinguishes between competitive, non-competitive, and uncompetitive inhibition. | Provides definitive evidence of the inhibition modality (e.g., competitive); calculates a true affinity constant (Ki). | Lower throughput; requires significant amounts of pure, active enzyme and inhibitor. |
Table 2: Biophysical Assays — Confirming Direct Binding Biophysical assays are essential for confirming the physical, direct interaction between this compound and Kinase-X, independent of enzymatic activity. They provide quantitative data on binding affinity and thermodynamics.
| Method | Principle | Key Data Output | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Immobilized Kinase-X is exposed to a flow of this compound. Binding is detected in real-time by changes in the refractive index at the sensor surface. | KD (Equilibrium Dissociation Constant): A measure of binding affinity. kon/koff rates: Association and dissociation kinetics. | Label-free; provides real-time kinetic data; high sensitivity. | Requires specialized equipment; protein immobilization can affect activity; potential for mass transport artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between this compound and Kinase-X. | KD, ΔH (Enthalpy), ΔS (Entropy): Provides a complete thermodynamic profile of the binding interaction. | Gold standard for binding affinity; label-free, in-solution measurement; provides thermodynamic data. | Low throughput; requires large amounts of pure protein and compound; sensitive to buffer composition. |
| Thermal Shift Assay (TSA / DSF) | Measures the change in the melting temperature (Tm) of Kinase-X upon binding of this compound, typically using a fluorescent dye that binds to unfolded protein. | ΔTm: The change in melting temperature. A positive shift indicates stabilization and binding. | High-throughput; low sample consumption; cost-effective. | Indirect measure of binding; some binding events may not induce a thermal shift; prone to false positives/negatives. |
Table 3: Cell-Based Assays — Verifying Target Engagement and Phenotype Cell-based assays are the final and most physiologically relevant step, confirming that this compound can reach its target in a cellular environment and elicit the expected downstream biological response.
| Method | Principle | Key Data Output | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of Kinase-X by this compound in intact cells or cell lysates. Soluble protein is quantified after a heat shock. | EC50 (Target Engagement): Concentration of inhibitor required to induce half-maximal thermal stabilization. | Confirms target engagement in a physiological context; can be adapted to measure compound residence time. | Lower throughput than biochemical assays; optimization can be challenging; not all targets show a robust shift. |
| Target Phosphorylation Assay (Western Blot / ELISA) | Quantifies the phosphorylation level of a known, direct substrate of Kinase-X in cells treated with this compound. | EC50 (Pathway Modulation): Concentration of inhibitor required to reduce substrate phosphorylation by 50%. | Directly links target engagement to a functional downstream signaling event; high physiological relevance. | Can be low-throughput (Western Blot); requires a specific antibody for the phosphorylated substrate; pathway crosstalk can complicate interpretation. |
| Cell Viability/Proliferation Assay | Measures the overall phenotypic effect (e.g., anti-proliferative) of this compound on cancer cell lines where the Kinase-X pathway is a known driver. | GI50: Concentration of inhibitor required to inhibit cell growth by 50%. | Assesses the ultimate desired biological outcome; high-throughput. | Phenotypic effects may be due to off-target activity; does not confirm the on-target mechanism directly. |
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and concepts in the validation process.
Caption: Orthogonal workflow for this compound MoA validation.
Caption: this compound inhibits the Kinase-X signaling cascade.
Experimental Protocols
Detailed methodologies for three key experiments are provided below as examples.
Biochemical Assay: Kinase-X IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of Kinase-X enzymatic activity.
Materials:
-
Purified, recombinant Kinase-X enzyme.
-
Specific peptide substrate for Kinase-X.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ATP solution (at Km concentration for Kinase-X).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well, white, low-volume assay plates.
-
Plate reader with luminescence detection.
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically starting from 1 mM. Then, perform a secondary dilution into the kinase buffer to create a 10-point, 3-fold dilution series (e.g., from 100 µM to 5 nM final assay concentration). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Enzyme & Substrate Preparation: Prepare a master mix containing Kinase-X enzyme and its peptide substrate in kinase buffer. The enzyme concentration should be chosen to yield a robust signal within the linear range of the assay.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO control to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of the enzyme/substrate master mix to all wells except the no-enzyme control.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 5 µL of the ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction in the DMSO control does not exceed 10-20% of substrate turnover.
-
Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis:
-
Read luminescence on a plate reader.
-
Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized % inhibition against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Biophysical Assay: Differential Scanning Fluorimetry (DSF / Thermal Shift)
Objective: To confirm direct binding of this compound to Kinase-X by measuring the change in protein thermal stability.
Materials:
-
Purified, recombinant Kinase-X enzyme (0.1-0.2 mg/mL).
-
This compound stock solution.
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock).
-
Real-time PCR (qPCR) instrument with a thermal ramping feature.
-
96-well PCR plates.
Methodology:
-
Reagent Preparation:
-
Dilute Kinase-X to a final concentration of 2 µM in DSF buffer.
-
Dilute SYPRO Orange dye to 5x final concentration in DSF buffer.
-
Prepare a 10 mM stock of this compound in DMSO. Dilute it in DSF buffer to a 10x final concentration (e.g., 100 µM). Include a DMSO-only control.
-
-
Assay Setup: In each well of a 96-well PCR plate, add the following (for a 20 µL final volume):
-
10 µL of 2 µM Kinase-X solution.
-
5 µL of 5x SYPRO Orange dye.
-
5 µL of 10x this compound solution or DMSO control.
-
-
Plate Sealing: Seal the plate securely with an optical seal. Centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Melt:
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment. The temperature should ramp from 25 °C to 95 °C at a rate of approximately 1 °C/minute.
-
Set the instrument to collect fluorescence data (using a channel appropriate for SYPRO Orange, e.g., FAM/SYBR) at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature. A sigmoidal curve will be generated as the protein unfolds and the dye binds to exposed hydrophobic regions.
-
The melting temperature (Tm) is the midpoint of this transition. This is typically calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative (-dF/dT).
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the this compound-treated sample (ΔTm = Tm_compound - Tm_DMSO). A positive ΔTm indicates target stabilization and direct binding.
-
Cell-Based Assay: Western Blot for Downstream Substrate Phosphorylation
Objective: To confirm that this compound engages Kinase-X in a cellular context and inhibits its catalytic activity, leading to reduced phosphorylation of a known downstream substrate.
Materials:
-
A cancer cell line known to have an active Kinase-X signaling pathway.
-
Cell culture medium, FBS, and supplements.
-
This compound stock solution.
-
Stimulant (e.g., a growth factor, if required to activate the pathway).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal pathway activity.
-
Pre-treat the cells with a serial dilution of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.
-
Stimulate the pathway by adding the appropriate growth factor for 15-30 minutes (if necessary).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration for all samples. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-Substrate) overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure observed changes are not due to altered protein levels, the membrane can be stripped of antibodies and re-probed for the total substrate protein and a loading control like GAPDH.
-
Quantify the band intensities using software like ImageJ. Normalize the phospho-substrate signal to the total substrate or loading control signal. Plot the normalized signal against the this compound concentration to determine the cellular EC50.
-
Safety Operating Guide
Proper Disposal of Enzyme-IN-2: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of a hypothetical research-grade enzyme inhibitor, "Enzyme-IN-2." As no specific Safety Data Sheet (SDS) for this compound is publicly available, these procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. Always consult the specific SDS for any chemical and your institution's Environmental Health and Safety (EHS) department before handling and disposal.
The responsible management of laboratory waste is paramount for ensuring the safety of personnel and protecting the environment. This guide offers a step-by-step protocol for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially in its pure or concentrated form, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
-
Deactivation (Optional but Recommended): For some enzyme inhibitors, chemical deactivation can reduce their hazard profile. A common method for deactivating certain classes of enzyme inhibitors, such as sulfonyl fluorides and chloromethyl ketones, is through hydrolysis with a base.[1] To do this, cautiously add a 1M solution of sodium hydroxide (NaOH) to the waste solution containing this compound.[1] The stability of many enzyme inhibitors decreases as the pH increases.[1] Allow the mixture to stand for a sufficient period (e.g., several hours to overnight) to ensure complete degradation. This process should be performed in a designated and properly labeled waste container within a fume hood.
-
Waste Collection and Segregation:
-
Solid Waste: Dispose of any solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and used PPE in a dedicated, clearly labeled hazardous waste container.[2][3] This container should be kept sealed when not in use.[2][4]
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.[2][4] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2] For instance, halogenated and non-halogenated organic solvents should typically be segregated.
-
-
Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in DMSO," "Deactivated this compound solution")
-
The approximate concentrations and volumes
-
The date the waste was first added to the container
-
The responsible researcher's name and contact information
-
-
Storage: Store hazardous waste containers in a designated satellite accumulation area (SAA) that is near the point of generation.[4][5] The SAA should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure secondary containment is in place to capture any potential leaks or spills.[4]
-
Disposal Request: Once the hazardous waste container is approaching its fill limit (typically around 80-90% capacity), submit a hazardous waste pickup request to your institution's EHS department.[4] Do not overfill containers.[2] Follow your institution's specific procedures for waste collection.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters relevant to the disposal of this compound, based on general laboratory hazardous waste guidelines.
| Parameter | Guideline | Rationale |
| Deactivation Solution | 1M Sodium Hydroxide (NaOH) | Effective for hydrolyzing and deactivating certain classes of enzyme inhibitors.[1] |
| Waste Container Fill Limit | ~80-90% of container capacity | Prevents overfilling and potential spills during handling and transport.[4] |
| Satellite Accumulation Area (SAA) Storage Limit | Up to 55 gallons | A regulatory limit for the amount of hazardous waste that can be stored at the point of generation.[5] |
| Central Accumulation Area (CAA) Storage Time Limit | Varies by generator status (e.g., 90 days for Large Quantity Generators) | EPA-mandated time limits for storing hazardous waste on-site before it must be transported to a licensed disposal facility.[5] |
Experimental Protocols
Protocol for Deactivation of this compound Waste:
-
Preparation: In a certified chemical fume hood, prepare a 1M solution of sodium hydroxide (NaOH). Ensure all necessary PPE is worn.
-
Waste Collection: Collect the aqueous waste containing this compound in a chemically resistant, sealable container.
-
Neutralization: Slowly and carefully add the 1M NaOH solution to the waste container. It is advisable to monitor the pH to ensure it becomes and remains basic.
-
Reaction Time: Loosely cap the container to avoid pressure buildup and allow it to stand in the fume hood for at least 12 hours to ensure complete deactivation.
-
Labeling and Storage: Clearly label the container as "Deactivated this compound Waste" and store it in your designated SAA for pickup by EHS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. aise.eu [aise.eu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Handling Protocols for Enzyme-IN-2
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized biochemicals is paramount. This document provides immediate, essential safety and logistical information for Enzyme-IN-2, including operational and disposal plans, to foster a secure and efficient laboratory environment. The following procedural guidance is based on available safety data and general best practices for handling enzymatic compounds.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE and safety measures.
| PPE / Safety Measure | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the enzyme. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if aerosols are generated. | Minimizes inhalation of any dust or aerosols. |
| Hygiene | Wash hands thoroughly after handling. | Prevents accidental ingestion or spread of the compound.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the product name, concentration, and any hazard warnings.
-
Storage : Store the enzyme in a designated, well-ventilated, and secure area, adhering to the temperature and humidity requirements specified by the manufacturer.[2] For lyophilized enzymes, storage at -20°C is common, while liquid enzymes are often kept at 4°C.[3]
Preparation and Use
-
Work Area Preparation : Designate a clean and decontaminated area for handling the enzyme.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Reconstitution (if applicable) : If the enzyme is in a lyophilized form, allow the container to reach room temperature for at least 3 hours before opening to prevent moisture condensation.[3] Reconstitute using the buffer and volume specified in the product datasheet.
-
Handling : Use calibrated pipettes and sterile, disposable tips to handle the enzyme solution. Avoid creating aerosols.
-
Post-Handling : Securely close the container and return it to the proper storage conditions. Clean and decontaminate the work area and any equipment used.
Emergency Procedures: Spill and Disposal Plans
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.
-
Ventilate : If the spill is in an enclosed space, ensure adequate ventilation.
-
Assess the Spill : Determine the nature and extent of the spill.
-
Don PPE : Wear appropriate PPE, including respiratory protection if necessary, before attempting cleanup.
-
Containment and Absorption :
-
Cleanup :
-
Use tools such as forceps or a scoop to collect the absorbed or solid material.[6]
-
Place the waste into a clearly labeled, sealable hazardous waste container.
-
-
Decontamination :
-
Clean the spill area with a suitable disinfectant or detergent solution.[6]
-
Wipe the area with a clean, damp cloth.
-
-
Disposal : Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste according to institutional and local regulations.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Dispose of unused or expired this compound as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain unless explicitly permitted by safety guidelines for the specific compound.
-
Contaminated Materials : All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and absorbent materials, should be collected in a designated hazardous waste container and disposed of according to institutional protocols. Solid waste should be placed in sealed bags or containers to prevent dust generation.[7]
Visual Guidance: Workflows and Pathways
To further clarify the procedural steps, the following diagrams illustrate the general workflow for handling enzymes and a conceptual representation of an enzyme's role in a signaling pathway.
References
- 1. amano-enzyme.com [amano-enzyme.com]
- 2. Guidelines For The Safe Handling Of Enzymes In Detergent Manufacturing - Ezel Detergent [ezelpremium.com]
- 3. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 4. amfep.org [amfep.org]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. aise.eu [aise.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
